N-Boc-4-bromo-2-fluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHILFAMOKMHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627950 | |
| Record name | tert-Butyl (4-bromo-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209958-42-9 | |
| Record name | tert-Butyl (4-bromo-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-bromo-2-fluorophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-4-bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of N-Boc-4-bromo-2-fluoroaniline, a key building block in modern medicinal chemistry and drug development.
Core Chemical Properties
This compound, also known as tert-butyl (4-bromo-2-fluorophenyl)carbamate, is a halogenated and protected aniline derivative. The presence of the bromine and fluorine atoms, along with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for introducing the 4-bromo-2-fluoroaniline moiety in complex molecule synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is often utilized in cross-coupling reactions and as a precursor for creating diverse molecular scaffolds.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 209958-42-9 | N/A |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | N/A |
| Molecular Weight | 290.13 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Boiling Point | 272.2 ± 30.0 °C (Predicted) | N/A |
| Density | 1.459 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 11.90 ± 0.70 (Predicted) | N/A |
| Storage Temperature | 2-8°C | N/A |
Solubility
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Petroleum Ether | Slightly soluble |
Synthesis and Reactivity
This compound is typically synthesized from its parent aniline, 4-bromo-2-fluoroaniline, through a standard protection reaction.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its potential use in further synthetic transformations, such as Suzuki coupling.
Experimental Protocol: N-Boc Protection of 4-bromo-2-fluoroaniline
This protocol is a representative procedure based on established methods for the N-Boc protection of anilines.
Materials:
-
4-bromo-2-fluoroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous THF or DCM (approximately 0.1-0.2 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) either as a solid in one portion or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectral Data
The following tables provide a summary of the expected spectral data for this compound based on its chemical structure and data from analogous compounds.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.5 | m | 1H | Ar-H (adjacent to NHBoc) |
| ~7.3 - 7.0 | m | 2H | Ar-H |
| ~6.8 | br s | 1H | NH |
| 1.52 | s | 9H | -C(CH ₃)₃ |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 (d, J ≈ 240 Hz) | C -F |
| ~152.5 | C =O (carbamate) |
| ~137.0 | Ar-C |
| ~129.0 | Ar-C |
| ~125.0 (d, J ≈ 10 Hz) | Ar-C |
| ~117.0 (d, J ≈ 25 Hz) | Ar-C |
| ~115.0 | Ar-C -Br |
| ~81.0 | -C (CH₃)₃ |
| 28.3 | -C(C H₃)₃ |
Note: The assignments and coupling constants (J) are approximate and can vary depending on the solvent and experimental conditions. The doublet multiplicity (d) for the aromatic carbons is due to coupling with the fluorine atom.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium | N-H Stretch |
| 2980 - 2930 | Medium | C-H Stretch (aliphatic) |
| ~1720 | Strong | C=O Stretch (carbamate) |
| 1600 - 1450 | Medium-Strong | C=C Stretch (aromatic) |
| ~1520 | Strong | N-H Bend |
| ~1250 | Strong | C-N Stretch |
| ~1160 | Strong | C-O Stretch |
| ~1050 | Medium | C-F Stretch |
| ~820 | Strong | C-H Bend (out-of-plane) |
Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (found) |
| [M]⁺ | 289.01/291.01 | ~289/291 (isotopic pattern for Br) |
| [M+H]⁺ | 290.02/292.02 | ~290/292 |
| [M+Na]⁺ | 312.00/314.00 | ~312/314 |
| [M-Boc+H]⁺ | 190.96/192.96 | ~191/193 |
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The ortho-fluoro substituent can modulate the pKa of the aniline nitrogen and influence metabolic stability and binding interactions. The bromo-substituent provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries for screening and lead optimization.
The "Protein Degrader Building Blocks" classification suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
Logical Relationship in PROTAC Synthesis
The following diagram illustrates the logical role of this compound as a building block in the synthesis of a PROTAC molecule.
An In-depth Technical Guide on the Synthesis and Application of (4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester, a key building block in the development of targeted therapeutics. The document details the chemical properties, a robust synthesis protocol, and its significant application in the field of targeted protein degradation, specifically in the creation of Proteolysis Targeting Chimeras (PROTACs) for Bruton's Tyrosine Kinase (BTK).
Core Synthesis: (4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester
(4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester is synthesized via the protection of the amino group of 4-bromo-2-fluoroaniline with a tert-butyloxycarbonyl (Boc) group. This reaction is a cornerstone of modern organic synthesis, enabling the strategic manipulation of functional groups in complex molecule construction.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrFNO₂[1] |
| Molecular Weight | 290.13 g/mol [1] |
| CAS Number | 209958-42-9 |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. |
Experimental Protocol: Synthesis of (4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester
This protocol is based on established methods for the Boc protection of anilines.
Materials:
-
4-bromo-2-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Expected Characterization Data (based on analogous compounds):
| Data Type | Expected Results |
| Yield | 85-95% |
| Melting Point | Similar to tert-butyl (4-bromophenyl)carbamate (103-106 °C)[2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (d), ~7.3 (dd), ~7.2 (d), ~6.8 (br s, NH), 1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (d, J=245 Hz, C-F), ~152 (C=O), ~136 (d, J=10 Hz), ~128 (d, J=4 Hz), ~125 (d, J=8 Hz), ~118 (d, J=25 Hz), ~115 (d, J=3 Hz), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃) |
Application in Targeted Protein Degradation: PROTACs
(4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester is a valuable intermediate in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The bromo and fluoro substituents on the phenyl ring provide handles for further chemical modifications, allowing for the attachment of linkers and E3 ligase ligands.
Bruton's Tyrosine Kinase (BTK) as a Target
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[3] Dysregulation of the BTK signaling pathway is a hallmark of various B-cell malignancies, making it a prime target for therapeutic intervention.[4][5][6]
The following diagram illustrates the central role of BTK in the BCR signaling pathway and its downstream effects that promote cancer cell survival and proliferation.
Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway in B-cell malignancies.
Experimental Workflow for PROTAC-mediated BTK Degradation
The development and validation of a BTK-targeting PROTAC involves a systematic workflow, from initial design and synthesis to cellular and in vivo evaluation. The (4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester serves as a foundational element in the "PROTAC Synthesis" phase.
The following diagram outlines the typical experimental workflow for the development and assessment of a PROTAC designed to degrade BTK.
Caption: Experimental workflow for the development of a BTK-targeting PROTAC.
Conclusion
(4-Bromo-2-fluorophenyl)carbamic acid tert-butyl ester is a synthetically accessible and highly versatile building block that plays a critical role in the development of advanced therapeutics. Its application in the synthesis of PROTACs targeting key cancer-related proteins like BTK underscores its importance in modern drug discovery and development. This guide provides the foundational knowledge for the synthesis and strategic application of this compound, empowering researchers to advance the frontier of targeted protein degradation.
References
- 1. PubChemLite - Tert-butyl n-(4-bromo-2-fluorophenyl)carbamate (C11H13BrFNO2) [pubchemlite.lcsb.uni.lu]
- 2. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physicochemical Properties and Biological Activities of CAS 209958-42-9 and its Relation to the Estrogen-Related Receptor γ Modulator, GSK5182
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical characteristics of CAS 209958-42-9 (N-Boc-4-Bromo-2-fluoroaniline) and delves into the biological activities and associated experimental protocols of GSK5182, a compound for which this compound serves as a potential synthetic precursor.
Physicochemical Characteristics of this compound (CAS 209958-42-9)
This compound is a chemical intermediate, likely utilized in the synthesis of more complex, biologically active molecules. Its primary physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 209958-42-9 |
| Molecular Formula | C₁₁H₁₃BrFNO₂ |
| Molecular Weight | 290.13 g/mol |
| Boiling Point | 272.2 °C |
| Density | 1.459 g/cm³ |
| Refractive Index | 1.555 |
| Purity | Typically ≥98% |
| Physical Form | Solid |
| Storage | Room Temperature |
GSK5182: A Selective Estrogen-Related Receptor γ (ERRγ) Inverse Agonist
GSK5182 is a highly selective and orally active inverse agonist of the estrogen-related receptor γ (ERRγ), a constitutively active orphan nuclear receptor involved in various metabolic processes. GSK5182 has demonstrated significant potential in preclinical studies for various therapeutic applications.
Biological Activity and Signaling Pathways
GSK5182 exerts its biological effects by modulating the transcriptional activity of ERRγ, which in turn affects a range of downstream signaling pathways.
-
Osteoclast Differentiation and Apoptosis: GSK5182 has been shown to inhibit osteoclast differentiation and promote their apoptosis.[1][2] This is achieved by suppressing the RANKL-stimulated NF-κB, JNK, and ERK signaling pathways, which are crucial for the induction of NFATc1, a master regulator of osteoclastogenesis.[1][3] GSK5182 also enhances osteoclast apoptosis through the activation of caspase-3.[2]
-
Hepatocellular Carcinoma (HCC) Cell Proliferation: In HCC cells, GSK5182 treatment leads to a dose-dependent reduction in cell proliferation.[4] This is associated with the induction of cell cycle arrest at the G1 phase, an increase in the expression of cell cycle inhibitors p21 and p27, and a decrease in the phosphorylation of the retinoblastoma protein (pRb).[4][5]
-
Na+/I− Symporter (NIS) Function: GSK5182 has been found to enhance the function of the sodium iodide symporter (NIS) in radioiodine-refractory papillary thyroid cancer cells.[6] This effect is mediated through the downregulation of ERRγ and the upregulation of phosphorylated ERK1/2 in the MAP kinase signaling pathway.[6]
-
Protein Stability of ERRγ: Interestingly, GSK5182 has been observed to increase the protein stability of ERRγ.[7] It achieves this by inhibiting the ubiquitination of ERRγ, thereby preventing its degradation.[7]
Mandatory Visualizations
Caption: GSK5182 Inhibition of RANKL Signaling Pathway in Osteoclasts.
Caption: Experimental Workflow for Assessing GSK5182 Effects on HCC Cells.
Experimental Protocols
Detailed methodologies for key experiments involving GSK5182 are outlined below.
In Vitro Experiments
-
Cell Culture and Treatment:
-
Hepatocellular carcinoma (PLC/PRF/5) cells are cultured in appropriate media.
-
For proliferation assays, cells are treated with varying concentrations of GSK5182 (e.g., 0-20 µM) for specified durations (e.g., 24 hours).[4]
-
For cell cycle analysis, quiescent cells are treated with GSK5182 before staining with propidium iodide.[5]
-
-
Luciferase Reporter Assay:
-
To assess the effect of GSK5182 on ERRγ transcriptional activity, cells are transfected with a luciferase reporter construct (e.g., stf4-Luc).
-
Transfected cells are then treated with different doses of GSK5182.
-
Relative promoter activity is measured after a set period (e.g., 2 days) using a luminometer.[5]
-
-
Western Blot Analysis:
-
Cells are treated with GSK5182 and then lysed.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies against target proteins (e.g., p21, p27, phospho-pRb, ERRγ).
-
Following incubation with secondary antibodies, protein bands are visualized using an appropriate detection system.[5]
-
-
Flow Cytometry for Cell Cycle Analysis:
-
GSK5182-treated cells are harvested and fixed.
-
Cells are stained with a DNA-intercalating dye such as propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[5]
-
In Vivo Experiments
-
Animal Models:
-
Mouse models of diet-induced obesity or diabetes (e.g., db/db mice) are often used to study the metabolic effects of GSK5182.[4]
-
-
Drug Administration:
-
GSK5182 is administered to the animals, typically via intraperitoneal injection.
-
A common dosage regimen is 40 mg/kg, administered daily for a period of several days or weeks.[4]
-
-
Analysis:
-
Following the treatment period, various physiological and biochemical parameters are assessed. This can include measurements of blood glucose levels and analysis of gene and protein expression in relevant tissues (e.g., liver) to determine the in vivo efficacy and mechanism of action of GSK5182.[4]
-
Conclusion
While CAS 209958-42-9 (this compound) is a chemical intermediate, its potential role in the synthesis of GSK5182 highlights the importance of such building blocks in drug discovery. GSK5182 has emerged as a potent and selective modulator of ERRγ with significant therapeutic potential in diverse areas, including bone diseases, cancer, and metabolic disorders. The experimental data and elucidated signaling pathways provide a solid foundation for further research and development of GSK5182 and related compounds as novel therapeutic agents.
References
- 1. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-4-bromo-2-fluoroaniline molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-4-bromo-2-fluoroaniline, a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its molecular structure, physicochemical properties, and a representative experimental protocol for its synthesis.
Core Molecular Information
This compound, also known by its systematic name tert-butyl (4-bromo-2-fluorophenyl)carbamate, is an aromatic organic compound.[1] The presence of a bromine atom, a fluorine atom, and a Boc-protected amine group on the aniline ring makes it a versatile intermediate for introducing this substituted phenyl moiety into more complex molecules.
Molecular Structure
The structure consists of a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a tert-butoxycarbonyl (Boc) protected amino group at position 1.
Physicochemical and Quantitative Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 209958-42-9 | [2][3][4] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [2][3][4] |
| Molecular Weight | 290.13 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | Room temperature or 2-8°C | [1][2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-Boc protection of its precursor, 4-bromo-2-fluoroaniline. This reaction involves the treatment of the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: N-Boc Protection of 4-bromo-2-fluoroaniline
This protocol is a general procedure for the N-Boc protection of anilines and can be adapted for the synthesis of this compound.
Materials:
-
4-bromo-2-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (1.0 equivalent) and a base such as triethylamine (3.0 equivalents) in a 2:1 v/v mixture of THF and water. Stir the mixture at room temperature until all solids have dissolved.
-
Reaction: Cool the reaction mixture to 0°C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (1.5 equivalents) in one portion.
-
Stirring: Stir the reaction mixture at 0°C for a minimum of 2 hours. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is completely consumed.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Extract the remaining aqueous residue with dichloromethane (e.g., 3 x 20 mL).
-
Washing: Combine the organic layers and wash them with deionized water (2 x 10 mL) followed by a brine solution (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from its aniline precursor.
Caption: Synthesis workflow for this compound.
References
An In-Depth Technical Guide to the Synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate, a valuable intermediate in pharmaceutical research and development. This document details the primary synthetic route, an optimized experimental protocol, and the requisite characterization data.
Overview of the Synthetic Route
The most common and efficient method for the synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate involves the protection of the amino group of 4-bromo-2-fluoroaniline with a tert-butoxycarbonyl (Boc) group. This reaction is typically achieved by treating the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The overall transformation is depicted below.
Caption: General synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate.
This reaction proceeds via a nucleophilic attack of the amino group of 4-bromo-2-fluoroaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate and deprotonation by the base yields the desired N-Boc protected product.
Experimental Protocol
This section provides a detailed methodology for the synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate, based on established procedures for the Boc protection of anilines.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-bromo-2-fluoroaniline | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Ethyl acetate | Reagent Grade | Commercially Available |
| Hexane | Reagent Grade | Commercially Available |
| Saturated aq. NaHCO₃ solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
Step-by-Step Procedure
A solution of di-tert-butyl dicarbonate (1.1 equivalents) in dry tetrahydrofuran (THF) is cooled to 0 °C in an ice bath. To this solution, 4-bromo-2-fluoroaniline (1.0 equivalent) is added, followed by the dropwise addition of triethylamine (1.2 equivalents). The reaction mixture is then allowed to warm to room temperature and is stirred overnight.
The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, a saturated aqueous solution of sodium bicarbonate is added to the reaction mixture. The resulting mixture is then extracted three times with ethyl acetate. The combined organic layers are washed sequentially with 0.1 N aqueous HCl and brine. The organic phase is subsequently dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 |
| tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate | C₁₁H₁₃BrFNO₂ | 290.13 |
Physicochemical and Spectroscopic Data
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | Not available in searched literature. For the similar compound, tert-butyl N-(4-bromophenyl)carbamate, the melting point is 103-106 °C.[1] |
| Yield | Typically high, often exceeding 90% for similar reactions. |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected signals: ~8.0 (t, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~6.6 (br s, 1H, NH), 1.5 (s, 9H, C(CH₃)₃). Note: This is a predicted spectrum based on similar compounds. For tert-butyl (4-bromophenyl)carbamate: 7.39 (d, J = 8Hz, 2H), 7.25 (d, J = 8Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H).[2] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected signals: ~152 (C=O), ~155 (d, J_CF, C-F), ~136 (d, J_CF, C-N), ~128 (d, J_CF, Ar-CH), ~125 (d, J_CF, Ar-CH), ~118 (d, J_CF, Ar-CH), ~115 (C-Br), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃). Note: This is a predicted spectrum based on similar compounds. For tert-butyl (4-bromophenyl)carbamate: 152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31.[2] |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate.
Conclusion
The synthesis of tert-Butyl N-(4-bromo-2-fluorophenyl)carbamate is a straightforward and high-yielding process that relies on the well-established Boc protection of an aromatic amine. The protocol detailed in this guide provides a reliable method for obtaining this key synthetic intermediate. For researchers, it is recommended to optimize the reaction and purification conditions based on the specific scale and purity requirements of their application.
References
A Technical Guide to the Synthesis of N-Boc-4-bromo-2-fluoroaniline: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes to N-Boc-4-bromo-2-fluoroaniline, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate methodological comparison and implementation in a research and development setting.
Introduction
This compound, also known as tert-butyl (4-bromo-2-fluorophenyl)carbamate, is a valuable building block in medicinal chemistry. The presence of the bromine and fluorine atoms on the aniline ring offers multiple points for further chemical modification, while the Boc (tert-butoxycarbonyl) protecting group allows for selective reactions at other sites of a larger molecule. This guide outlines the primary synthetic pathways to this intermediate, focusing on the selection of starting materials and the practical execution of the necessary chemical transformations.
Synthetic Pathways Overview
The synthesis of this compound is typically achieved in two main stages:
-
Synthesis of 4-bromo-2-fluoroaniline: This intermediate can be prepared from several commercially available precursors.
-
Boc Protection: The amino group of 4-bromo-2-fluoroaniline is subsequently protected with a tert-butoxycarbonyl group.
The choice of the initial starting material for the synthesis of 4-bromo-2-fluoroaniline can be dictated by factors such as cost, availability, and the desired scale of the reaction. The following sections detail the experimental protocols for the most common routes.
Caption: Overall synthetic strategy for this compound.
Synthesis of the Intermediate: 4-bromo-2-fluoroaniline
There are several viable starting points for the synthesis of 4-bromo-2-fluoroaniline. The following protocols represent the most common and well-documented methods.
Route 1: From 2-Fluoroaniline
This is a direct approach involving the bromination of 2-fluoroaniline.
Caption: Experimental workflow for the synthesis of 4-bromo-2-fluoroaniline from 2-fluoroaniline.
Experimental Protocol:
To a solution of 100 parts of 2-fluoroaniline in 400 parts of methylene chloride, cooled to 0°C, 160 parts of solid N-bromosuccinimide (NBS) were added in portions over a 2-hour period.[1] After the addition was complete, the mixture was stirred for an additional 20 minutes. The dark red reaction mixture was then washed four times with 200 parts of cold water for each washing. The organic phase was separated, dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to yield the product.[1] A patent describes a similar process yielding 17.3 grams of 4-bromo-2-fluoroaniline from 0.1 mole of 2-fluoroaniline, resulting in a 91% yield with a purity of 96% as determined by HPLC.[2]
Route 2: From 4-bromo-2-fluoro-1-nitrobenzene
This method involves the reduction of a nitro group to an amine.
Caption: Experimental workflow for the synthesis of 4-bromo-2-fluoroaniline from 4-bromo-2-fluoro-1-nitrobenzene.
Experimental Protocol:
In a reaction vessel, a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in ethanol (50 mL) and water (20 mL) was prepared. To this solution, iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol) were added. The reaction mixture was heated to 90°C and stirred for 2 hours. After cooling, the mixture was filtered through Celite. The filter cake was washed with ethanol (300 mL), and the combined filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (petroleum ether/EtOAc gradient) to afford 4-bromo-2-fluoroaniline.[3] This method has been reported to yield 85% of the desired product.[3]
Comparative Data for 4-bromo-2-fluoroaniline Synthesis
| Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) | Purity (%) | Reference(s) |
| 2-Fluoroaniline | N-Bromosuccinimide (NBS) | Methylene Chloride | 91 | 96 (HPLC) | [1][2] |
| 4-bromo-2-fluoro-1-nitrobenzene | Iron, Ammonium Chloride | Ethanol, Water | 85 | Not specified | [3] |
| 2-Nitroaniline | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | Acetonitrile, Water | 94.9 (of intermediate) | 99.9:0.1 (regioisomeric ratio) | [3] |
Final Step: Boc Protection of 4-bromo-2-fluoroaniline
The final step in the synthesis is the protection of the amino group of 4-bromo-2-fluoroaniline with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride).
Caption: General experimental workflow for the Boc protection of 4-bromo-2-fluoroaniline.
Experimental Protocol (Representative):
To a solution of 4-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added a base (1.1 to 1.5 equivalents), such as triethylamine or sodium bicarbonate. Di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound. For many anilines, this reaction proceeds in high yield.
Reagent and Solvent Considerations for Boc Protection
| Reagent/Solvent | Role | Common Examples | Notes |
| Boc Reagent | Source of the Boc group | Di-tert-butyl dicarbonate (Boc₂O) | Most common and effective reagent. |
| Base | Proton scavenger | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP) | The choice of base can influence reaction rate and selectivity. DMAP can be used as a catalyst for less reactive amines.[5] |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Dioxane/Water | The solvent choice depends on the solubility of the starting materials and reagents. |
Conclusion
The synthesis of this compound can be efficiently achieved through a two-stage process. The key intermediate, 4-bromo-2-fluoroaniline, is accessible from multiple starting materials, with the bromination of 2-fluoroaniline offering a direct and high-yielding route. The subsequent Boc protection is a standard transformation that can be optimized by the appropriate choice of base and solvent. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate in a laboratory setting. Researchers and drug development professionals can leverage this information to select the most suitable synthetic strategy based on their specific needs and available resources.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 3. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stability and Storage of N-Boc-4-bromo-2-fluoroaniline
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-4-bromo-2-fluoroaniline (CAS No: 209958-42-9).[1][2][3] The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle or utilize this compound.
Chemical Properties and Structure
This compound, with the molecular formula C₁₁H₁₃BrFNO₂, is a carbamate-protected aniline derivative.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and modifies its reactivity, making it a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[4][5]
Molecular Structure:
Recommended Storage Conditions and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available data for the compound and its structural analogs.
Storage Summary:
| Parameter | Recommendation | Rationale & Citations |
| Temperature | Room temperature for short-term storage. 2-8°C for long-term storage. | Several suppliers recommend room temperature storage.[1] For long-term stability of similar aniline derivatives, refrigeration is advised to minimize potential degradation.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Anilines are susceptible to oxidation, which can cause discoloration.[7] An inert atmosphere minimizes contact with atmospheric oxygen. |
| Light | Store in a light-proof container. | Aromatic amines can undergo photodegradation upon exposure to light.[7] |
| Moisture | Keep container tightly closed in a dry place. | The carbamate linkage can be susceptible to hydrolysis in the presence of moisture, particularly under acidic or basic conditions.[4] |
Handling Precautions:
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.[8][9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
-
In case of spills, avoid dust formation and collect the material for disposal in a suitable, sealed container.[11]
Stability Profile and Incompatible Materials
This compound is generally stable under recommended storage conditions.[8][11] However, its stability can be compromised by exposure to certain substances and conditions.
Incompatible Materials:
| Material Class | Examples | Potential Hazard | Citations |
| Strong Oxidizing Agents | Nitrates, Peroxides, Perchlorates | Can cause vigorous or explosive reactions. Promotes oxidation of the aniline ring. | [8][12] |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Can catalyze the removal (deprotection) of the Boc group and may lead to other degradation reactions. | [8] |
| Acid Chlorides & Anhydrides | Acetyl chloride, Acetic anhydride | Can react with the aniline nitrogen if the Boc group is removed. | [8][12] |
Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[8][10]
Potential Degradation Pathways
Key Potential Degradation Routes:
-
Boc Deprotection: The tert-butoxycarbonyl protecting group is labile under acidic conditions, leading to the formation of the free aniline, isobutylene, and carbon dioxide. This is often an intended synthetic step but represents degradation if it occurs unintentionally during storage or use.
-
Oxidation: The electron-rich aniline ring is susceptible to oxidation, especially when exposed to air and light.[7] This can lead to the formation of colored impurities.
-
Hydrolysis: The carbamate linkage can undergo hydrolysis to yield the free aniline, tert-butanol, and carbon dioxide. This process can be accelerated by the presence of strong acids or bases.[4]
-
Photodegradation: Aromatic amines are known to be sensitive to UV light, which can initiate degradation through radical mechanisms.[7]
The following diagram illustrates the primary potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a structured experimental approach is required. The following outlines a general protocol for a stability study.
Objective: To determine the stability of this compound under various stress conditions (temperature, humidity, light) over time.
Methodology:
-
Sample Preparation: Aliquot pure this compound into separate, appropriate containers for each test condition and time point.
-
Stress Conditions:
-
Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (2-8°C) as a control.
-
Humidity Sensitivity: Store samples in humidity chambers at controlled relative humidity levels (e.g., 75% RH, 90% RH).
-
Photostability: Expose samples to a controlled light source with a specific output (e.g., ICH-compliant photostability chamber). Wrap control samples in aluminum foil to protect them from light.
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any degradation products.
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point.
-
Identify and quantify any major degradation products.
-
Determine the degradation rate under each condition to establish a shelf-life and optimal storage conditions.
-
The following diagram illustrates a typical workflow for a chemical stability study.
Caption: A generalized workflow for conducting a chemical stability study.
By adhering to the storage and handling guidelines outlined in this document, and by understanding the potential for degradation, researchers can ensure the quality and reliability of this compound in their scientific endeavors. For critical applications, conducting a dedicated stability study is recommended to establish precise shelf-life and storage parameters.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 209958-42-9 [chemicalbook.com]
- 3. aobchem.com [aobchem.com]
- 4. Buy Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate [smolecule.com]
- 5. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]
- 6. This compound CAS#: 209958-42-9 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
In-Depth Technical Guide to the Spectroscopic Data of N-Boc-4-bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-4-bromo-2-fluoroaniline, a key intermediate in synthetic organic chemistry. This document details the available experimental and predicted spectroscopic data, along with a detailed experimental protocol for its synthesis.
Spectroscopic Data
The spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the key spectroscopic parameters.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 9.16 | s | 1H | - | NH |
| 7.76 | t | 1H | 8.0 | Ar-H |
| 7.41 | d | 1H | 8.1 | Ar-H |
| 7.31 | d | 1H | 11.3 | Ar-H |
| 1.5 (Predicted) | s | 9H | - | -C(CH₃)₃ |
Solvent: DMSO-d₆[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 152-154 | C=O (carbamate) |
| 154-157 (d, J ≈ 240-250 Hz) | C-F |
| 135-138 | C-NH |
| 125-130 | Ar-CH |
| 120-125 (d, J ≈ 20-25 Hz) | Ar-CH |
| 115-120 (d, J ≈ 3-5 Hz) | Ar-CH |
| 110-115 | C-Br |
| 80-82 | -C (CH₃)₃ |
| 28-29 | -C(C H₃)₃ |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3350-3450 | N-H stretch |
| 2950-3000 | C-H stretch (aromatic and aliphatic) |
| 1700-1730 | C=O stretch (carbamate) |
| 1500-1600 | C=C stretch (aromatic) |
| 1200-1300 | C-N stretch |
| 1150-1250 | C-O stretch |
| 1000-1100 | C-F stretch |
| 550-650 | C-Br stretch |
Note: These are predicted values based on characteristic absorption bands for the functional groups present.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 290.0187 | [M+H]⁺ (for C₁₁H₁₄BrFNO₂⁺) |
| 312.0006 | [M+Na]⁺ (for C₁₁H₁₃BrFNNaO₂⁺) |
Source: PubChemLite, Predicted Collision Cross Section data.
Experimental Protocols
The following section details a general experimental protocol for the synthesis of this compound.
Synthesis of this compound
This procedure outlines the N-protection of 4-bromo-2-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-bromo-2-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 4-Dimethylaminopyridine (DMAP) - catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the base (1.1-1.5 equivalents). If using DMAP, a catalytic amount (e.g., 0.1 equivalents) is sufficient.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway for this compound.
References
Commercial Availability and Applications of N-Boc-4-bromo-2-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-bromo-2-fluoroaniline is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its trifunctional nature, featuring a Boc-protected amine, a bromine atom, and a fluorine atom on an aniline scaffold, allows for selective and sequential chemical transformations. This guide provides an in-depth overview of its commercial availability, technical specifications, and key applications, with a focus on practical information for laboratory use.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Purity levels are typically high, often exceeding 97-98%. The compound is available in quantities ranging from milligrams to kilograms to support both research and development needs. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative commercial sources.
| Supplier | Catalog Number | Purity | Available Quantities |
| AOBChem | 17402 | >97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |
| Aladdin Scientific | N182720 | >98% | 1g, 5g, 25g |
| ChemicalBook | CB7747809 | >98% | Inquire for quantities |
| Combi-Blocks | QC-7721 | >97% | 1g, 5g, 10g |
| Sigma-Aldrich | - | - | Inquire for availability |
| Thermo Fisher Scientific | - | - | Inquire for availability |
Technical Data
Key physical and chemical properties of this compound are summarized below. This data is compiled from various supplier technical data sheets and public chemical databases.
| Property | Value |
| CAS Number | 209958-42-9[1] |
| Molecular Formula | C11H13BrFNO2[1] |
| Molecular Weight | 290.13 g/mol [1] |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 63-65 °C |
| Purity (typical) | ≥97% |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature: 2-8°C.[1] |
Experimental Protocols
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the protection of the amino group of 4-bromo-2-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-bromo-2-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Representative Application: Suzuki Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.
Materials:
-
This compound
-
An arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.
Visualizations
Caption: Workflow for the procurement and quality control of this compound.
Caption: A representative Suzuki-Miyaura coupling reaction utilizing this compound.
References
The Strategic Role of N-Boc-4-bromo-2-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic use of fluorinated building blocks is a cornerstone of medicinal chemistry. The introduction of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential. Among these crucial building blocks, N-Boc-4-bromo-2-fluoroaniline has emerged as a particularly valuable synthon. Its unique trifunctionalized aromatic core, featuring a bromine atom, a fluorine atom, and a Boc-protected amine, offers a versatile platform for the synthesis of complex molecular architectures, most notably in the development of targeted cancer therapies.
This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry. It details its application in the synthesis of kinase inhibitors, provides quantitative data on the biological activity of its derivatives, outlines key experimental protocols, and visualizes relevant signaling pathways and synthetic workflows.
The Synthetic Utility of this compound
This compound serves as a pivotal starting material for the construction of a diverse array of bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at other positions of the aromatic ring. The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents. The fluorine atom, ortho to the amine, influences the electronic properties of the ring and can contribute to favorable binding interactions with biological targets.
A prime example of its application is in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and RET tyrosine kinases, which is approved for the treatment of certain types of thyroid cancer. The 4-bromo-2-fluoroaniline core is a key structural feature of Vandetanib and many other kinase inhibitors.
Quantitative Data: Biological Activity of this compound Derivatives
The following table summarizes the in vitro biological activities of various kinase inhibitors that can be conceptually derived from the this compound scaffold. The data highlights the potency of these compounds against key oncogenic kinases.
| Compound Class | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| 4-Anilinoquinazolines | EGFR | 2 | N/A | [1] |
| 4-Anilinoquinazolines | VEGFR-2 | 30 | N/A | [1] |
| Nitroimidazole-substituted 4-anilinoquinazolines | EGFR | 1640 (16f) | N/A | [2] |
| Nitroimidazole-substituted 4-anilinoquinazolines | H1975 (T790M mutant) | >40000 | H1975 | [1] |
| Piperazinylquinoxaline-based derivatives | VEGFR-2 | 190 - 600 | N/A | [3][4] |
| Indolin-2-one derivatives | VEGFR-2 | 78 - 358 | N/A | [5] |
| 4-Phenylurea chalcones | VEGFR-2 | 310 - 420 | N/A | [6] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 2-fluoroaniline followed by Boc protection.
Protocol 1: Bromination of 2-fluoroaniline [7]
-
Dissolve 2-fluoroaniline (1.0 eq) in a suitable solvent such as methylene chloride.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over a period of 2 hours, maintaining the temperature at 0 °C.
-
Stir the reaction mixture for an additional 20 minutes.
-
Wash the mixture with cold water (4 x volume of organic phase).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield 4-bromo-2-fluoroaniline.
Protocol 2: Boc Protection of 4-bromo-2-fluoroaniline
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Protocol 3: Suzuki-Miyaura Coupling [8]
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Protocol 4: Buchwald-Hartwig Amination [9][10][11][12]
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq).
-
Add an anhydrous solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Biological Evaluation Protocols
Protocol 5: In Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR) [13][14][15][16][17][18][19][20][21]
This protocol describes a general luminescence-based kinase assay to determine the IC50 values of test compounds.
-
Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Dilute recombinant human VEGFR-2 or EGFR kinase to the desired concentration. Prepare a substrate solution containing a biotinylated peptide substrate and ATP. Prepare serial dilutions of the test compound.
-
Assay Procedure :
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP solution and incubate for 60 minutes.
-
Stop the reaction by adding a stop/detection solution containing EDTA and a detection reagent (e.g., ADP-Glo™).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 6: Cell-Based Proliferation Assay (MTT Assay) [22][23][24][25][26]
This assay measures the cytotoxic effect of compounds on cancer cell lines.
-
Cell Culture and Plating : Culture a relevant cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer) in appropriate media. Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition and Formazan Solubilization : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the crystals.
-
Data Acquisition and Analysis : Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The derivatives of this compound often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, primarily the EGFR and VEGFR pathways.
Caption: EGFR and VEGFR-2 signaling pathways and the point of inhibition by derivatives.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and biological evaluation of compounds derived from this compound.
Caption: General synthetic workflow for derivatives.
References
- 1. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. promega.com [promega.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application of N-Boc-4-bromo-2-fluoroaniline in API Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
N-Boc-4-bromo-2-fluoroaniline is a valuable and versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors for targeted cancer therapy. Its unique trifunctional nature—a Boc-protected amine, a bromine atom, and a fluorine atom on an aniline scaffold—provides medicinal chemists with a strategic tool for constructing intricate molecular architectures with desirable pharmacological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a key handle for cross-coupling reactions. The N-Boc protecting group allows for selective reactions at other positions of the molecule before revealing the aniline nitrogen for further functionalization.
This document provides a detailed account of the application of this compound in API synthesis, with a focus on its use in the construction of kinase inhibitors. It includes experimental protocols for key transformations and quantitative data to facilitate the practical application of this important synthetic intermediate.
Core Application: Synthesis of Kinase Inhibitors
The 4-bromo-2-fluoroaniline moiety is a critical component of several kinase inhibitors, including the FDA-approved drug Vandetanib, which targets Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase. While many reported syntheses of Vandetanib utilize the unprotected 4-bromo-2-fluoroaniline, the use of the N-Boc protected form offers advantages in multi-step syntheses by preventing unwanted side reactions of the aniline nitrogen.
The primary application of this compound involves its participation in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form key diarylamine linkages that are central to the pharmacophore of many kinase inhibitors.
Experimental Protocols
The following sections detail representative experimental protocols for the key synthetic transformations involving this compound.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of a Diaryl-amine Intermediate
This protocol describes the palladium-catalyzed cross-coupling of this compound with a heterocyclic amine, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 290.13 | 1.0 | 1.0 |
| 2-Aminopyrimidine | 95.10 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | - | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 290 mg), 2-aminopyrimidine (1.2 mmol, 114 mg), sodium tert-butoxide (1.4 mmol, 135 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23 mg).
-
Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc protected diaryl-amine intermediate.
Expected Yield: 75-90%
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the free amine, which can then undergo further reactions.
Reaction Scheme:
The Versatile Building Block: N-Boc-4-bromo-2-fluoroaniline in Modern Organic Synthesis
For Immediate Release
N-Boc-4-bromo-2-fluoroaniline has emerged as a critical building block for researchers, scientists, and drug development professionals. Its unique trifunctional nature—a nucleophilic aniline protected by a Boc group, a reactive bromine atom, and an activating fluorine atom—positions it as a versatile scaffold in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below, providing essential data for reaction planning and execution.
| Property | Value |
| CAS Number | 209958-42-9 |
| Molecular Formula | C₁₁H₁₃BrFNO₂ |
| Molecular Weight | 290.13 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 88-92 °C |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, and DCM. |
Core Applications in Organic Synthesis
This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the carbon-bromine bond. The Boc-protected aniline and the fluorine atom modulate the electronic properties of the aromatic ring and provide sites for further functionalization, making it an ideal intermediate in multi-step syntheses.
The primary applications include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds.
-
Buchwald-Hartwig Amination: For the construction of carbon-nitrogen bonds, leading to the synthesis of complex diaryl amines and related structures.
-
Sonogashira Coupling: For the creation of carbon-carbon triple bonds, yielding substituted alkynyl anilines.
-
Heck Coupling: For the formation of carbon-carbon double bonds, producing substituted styrenyl systems.
These reactions are fundamental in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other targeted therapeutics.
Application Notes and Protocols for N-Boc Deprotection of 4-bromo-2-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 4-bromo-2-fluoroaniline derivatives. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired amine, particularly for substrates with electron-withdrawing groups that can influence reactivity and stability.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. For electron-deficient anilines, such as 4-bromo-2-fluoroaniline, the choice of deprotection method requires careful consideration to avoid potential side reactions and ensure complete removal of the Boc group. This document outlines several common and alternative methods for the N-Boc deprotection of this substrate class, including acidic, mild, and thermal approaches.
Comparative Overview of Deprotection Methods
The selection of a deprotection strategy depends on factors such as the substrate's sensitivity to acid, thermal stability, and the desired reaction conditions (e.g., pH neutrality). Below is a summary of common methods with their typical conditions and reported efficiencies for related substrates.
| Method/Reagent | Substrate Type | Typical Conditions | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | General Amines | 20-50% TFA in DCM, 0 °C to RT | 1 - 4 h | High | [1][2] |
| Hydrochloric Acid (HCl) | General Amines | 4 M HCl in Dioxane, RT | 0.5 - 2 h | High | [1][3] |
| Oxalyl Chloride/Methanol | Aromatic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [4] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [5] |
| Thermal (Microwave) | Aryl Amines | TFE or HFIP, 150 °C | 5 min - 1 h | 91-99% |
Experimental Protocols
Detailed methodologies for key deprotection strategies are provided below. These protocols are general and may require optimization for specific 4-bromo-2-fluoroaniline derivatives.
Protocol 1: Acidic Deprotection with Trifluoroacetic Acid (TFA)
This is a standard and robust method for Boc deprotection.
Materials:
-
N-Boc-4-bromo-2-fluoroaniline derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound derivative in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v). For substrates sensitive to strong acid, it is advisable to start with a lower concentration of TFA.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution should be exercised due to CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2-fluoroaniline derivative.
Protocol 2: Acidic Deprotection with Hydrochloric Acid (HCl) in Dioxane
This method is another common and effective alternative to TFA.
Materials:
-
This compound derivative
-
4 M HCl in 1,4-dioxane
-
Methanol or Ethyl Acetate (optional, as co-solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the this compound derivative in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.
-
Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).[1]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The product amine hydrochloride salt may precipitate out of the solution.[1]
-
Upon completion (typically 0.5-2 hours), the reaction mixture can be concentrated under reduced pressure.
-
Alternatively, the product can be precipitated by the addition of diethyl ether, collected by filtration, and washed with diethyl ether to yield the hydrochloride salt.
-
For the free amine, the resulting salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This method is particularly suitable for substrates with acid-sensitive functional groups. A study on the deprotection of various N-Boc amines, including halogenated anilines, reported high efficiency with this method.[6] For 3-bromo-4-fluoroaniline, a yield of 88% was reported.
Materials:
-
This compound derivative
-
Oxalyl chloride
-
Methanol, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve the this compound derivative in anhydrous methanol at room temperature.
-
Add oxalyl chloride (typically 3 equivalents) dropwise to the solution.[6]
-
Stir the reaction at room temperature for 1-4 hours. Compounds with electron-withdrawing groups, such as the target substrate, are expected to react faster.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 4: Thermal Deprotection in Fluorinated Alcohols (Microwave-Assisted)
Thermolytic deprotection, especially when assisted by microwave irradiation in fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), offers a rapid and often high-yielding alternative.[7]
Materials:
-
This compound derivative
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Microwave reactor
Procedure:
-
Place a solution of the N-Boc protected amine (1 mmol) in TFE or HFIP (5 mL) in a sealed microwave vial.
-
Heat the reaction mixture in a microwave reactor to 150 °C.
-
Maintain the temperature with stirring until the disappearance of the starting material is observed by TLC or LC-MS (typically 5 minutes to 1 hour).
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
The crude product can be purified by flash-column chromatography.
Visualization of Workflows and Decision Making
To aid in the selection and execution of the appropriate deprotection method, the following diagrams illustrate the general experimental workflow and a decision-making process.
Potential Side Reactions
Under strong acidic conditions, the intermediate tert-butyl cation can lead to side reactions, particularly alkylation of electron-rich aromatic rings or other nucleophilic functional groups. The use of scavengers such as anisole or triethylsilane can mitigate this issue. Thermal deprotection at very high temperatures may lead to decomposition of sensitive substrates.[5] The choice of a milder method, such as the oxalyl chloride procedure, can often circumvent these side reactions.
Conclusion
The deprotection of this compound derivatives can be achieved through various methods. Standard acidic conditions using TFA or HCl are generally effective but may require optimization to avoid side reactions. For substrates with sensitive functionalities, milder methods such as the use of oxalyl chloride in methanol or controlled thermal deprotection offer valuable alternatives. The choice of the optimal method will depend on the specific derivative and the overall synthetic strategy. The provided protocols and decision-making tools serve as a comprehensive guide for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of N-Boc-4-bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals.[3][4] This application note provides a detailed protocol for the Buchwald-Hartwig amination of N-Boc-4-bromo-2-fluoroaniline, an electron-deficient substrate often encountered in the synthesis of bioactive molecules. The presence of the fluorine atom and the Boc-protecting group requires careful optimization of reaction conditions to achieve high yields.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) complex to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed by reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
The choice of ligand, base, and solvent is critical for the success of the reaction, particularly with challenging substrates. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[6]
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction parameters (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amine coupling partners to achieve optimal results.[7][8]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[9]
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (argon or nitrogen).[10]
-
Many reagents are flammable, toxic, and/or corrosive. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-6 mol%).
-
Add the base (typically 1.5-2.5 equivalents).
-
Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Seal the reaction vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
Reaction Execution and Monitoring:
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C).[7][10] The optimal temperature will depend on the specific substrates and catalyst system.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Data Presentation
The following table provides a template for summarizing the experimental data for the Buchwald-Hartwig amination of this compound with various amines. This structured format allows for easy comparison of reaction conditions and outcomes.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Amine A | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | Data |
| 2 | Amine B | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | Data |
| 3 | Amine C | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | THF | 80 | 24 | Data |
Visualizations
Experimental Workflow Diagram
Caption: A schematic overview of the experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Protecting Group Strategies for 4-bromo-2-fluoroaniline in Synthetic Chemistry
Application Note AP-CHEM-012
For research, scientific, and drug development professionals.
This document provides detailed application notes and protocols for the strategic use of protecting groups in reactions involving 4-bromo-2-fluoroaniline. The selection of an appropriate protecting group is critical for achieving high yields and chemo-selectivity in multi-step syntheses, particularly in the development of pharmaceutical intermediates. 4-Bromo-2-fluoroaniline is a key building block in the synthesis of various active pharmaceutical ingredients, including the tyrosine kinase inhibitor Vandetanib.[1]
Introduction to Protecting Group Strategy
In organic synthesis, a protecting group is a chemical moiety that is selectively introduced to a functional group to render it inert to specific reaction conditions.[2] After the desired chemical transformation on another part of the molecule is complete, the protecting group can be removed to restore the original functionality. An effective protecting group strategy, particularly the use of orthogonal protecting groups which can be removed under distinct conditions without affecting each other, is a cornerstone of modern synthetic chemistry.[2][3]
For anilines, and specifically 4-bromo-2-fluoroaniline, the primary amino group is nucleophilic and can interfere with many common organic reactions such as organometallic cross-coupling and reactions involving strong bases or electrophiles. Therefore, protection of the amino group is often a necessary first step. The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its eventual removal.
This note will focus on three commonly employed protecting groups for the amino functionality of 4-bromo-2-fluoroaniline: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Acetyl (Ac).
Comparison of Protecting Groups for 4-bromo-2-fluoroaniline
The selection of a suitable protecting group is contingent on the planned synthetic route. The following table summarizes the key characteristics and typical reaction conditions for the protection and deprotection of 4-bromo-2-fluoroaniline with Boc, Cbz, and Acetyl groups.
| Protecting Group | Protection Reagent & Conditions | Deprotection Conditions | Stability & Compatibility |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., Et₃N, DMAP), Solvent (e.g., THF, DCM) | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) | Stable to basic and hydrogenolysis conditions. Cleaved by strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF/H₂O) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acidic conditions. | Stable to acidic and basic conditions. Cleaved by reduction. |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride, Base (e.g., Pyridine, Et₃N) | Strong acidic or basic hydrolysis (e.g., refluxing aq. HCl or NaOH) | Very stable. Removal requires harsh conditions that may not be suitable for complex molecules. |
Experimental Protocols
The following protocols provide detailed methodologies for the protection of 4-bromo-2-fluoroaniline, a subsequent cross-coupling reaction, and the final deprotection step.
Protocol 1: Boc Protection of 4-bromo-2-fluoroaniline
This protocol describes the protection of the amino group of 4-bromo-2-fluoroaniline with a tert-butoxycarbonyl (Boc) group.
Materials:
-
4-bromo-2-fluoroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (4-bromo-2-fluorophenyl)carbamate.
Expected Yield: >95%
Protocol 2: Suzuki Coupling of Boc-Protected 4-bromo-2-fluoroaniline
This protocol details a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the bromine-substituted position of the protected aniline.
Materials:
-
tert-butyl (4-bromo-2-fluorophenyl)carbamate
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine tert-butyl (4-bromo-2-fluorophenyl)carbamate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: 70-90%
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free aniline.
Materials:
-
Boc-protected coupled product from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[4]
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected product.
Expected Yield: >90%
Protocol 4: Cbz Protection of 4-bromo-2-fluoroaniline
This protocol outlines the protection of the amino group with a benzyloxycarbonyl (Cbz) group.
Materials:
-
4-bromo-2-fluoroaniline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).[5]
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.[5]
-
Allow the reaction to stir at 0 °C and then warm to room temperature overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography to yield benzyl (4-bromo-2-fluorophenyl)carbamate.
Expected Yield: ~90%[5]
Protocol 5: Buchwald-Hartwig Amination of Cbz-Protected 4-bromo-2-fluoroaniline
This protocol describes a palladium-catalyzed C-N bond formation.
Materials:
-
Benzyl (4-bromo-2-fluorophenyl)carbamate
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add benzyl (4-bromo-2-fluorophenyl)carbamate (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and heat the mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography.
Expected Yield: 60-85%
Protocol 6: Cbz Deprotection by Hydrogenolysis
This protocol details the removal of the Cbz group via catalytic hydrogenation.
Materials:
-
Cbz-protected coupled product from Protocol 5
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Expected Yield: >95%
Visualization of Protecting Group Strategies
The following diagrams illustrate the logical workflow for the protecting group strategies described above.
References
- 1. innospk.com [innospk.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of N-Boc-4-bromo-2-fluoroaniline with Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically in the presence of a base. These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of N-Boc-4-bromo-2-fluoroaniline with a variety of organoboron reagents.
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the bromine atom allows for selective cross-coupling, while the fluorine atom can modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting biaryl products. The Boc (tert-butoxycarbonyl) protecting group on the aniline nitrogen prevents side reactions and can be readily removed under acidic conditions, providing a versatile handle for further functionalization. The biaryl and heteroaryl aniline moieties synthesized through this reaction are prevalent in a wide range of pharmaceuticals, including kinase inhibitors and other signaling pathway modulators.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the bromide. This step forms a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and reported yields for the Suzuki-Miyaura coupling of this compound and structurally similar aryl bromides with various organoboron reagents. This data can serve as a guide for optimizing reaction conditions.
| Entry | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | ~92 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 12 | ~80 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | ~73 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Toluene/1,4-Dioxane/H₂O | 90 | 24 | Varies |
| 6 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 85 | 12 | ~75 |
Note: Yields are based on studies of this compound or structurally similar substrates and are intended for illustrative purposes. Optimization may be required for specific substrate combinations.
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling reaction with this compound. These protocols are based on established methods and should be optimized for specific organoboron reagents.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of various aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Procedure for Electron-Rich or Hindered Boronic Acids using a Buchwald Ligand
This protocol is recommended for more challenging coupling partners, such as those bearing electron-donating groups or significant steric hindrance.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and K₃PO₄ (2.0 mmol) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube and remove from the glovebox. Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reactant Addition: Add this compound (1.0 mmol) and the boronic acid (1.5 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Mandatory Visualizations
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a diverse array of biaryl and heteroaryl aniline derivatives. The protocols provided herein offer robust starting points for researchers in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving optimal results, and the provided data can guide this selection process. The mild reaction conditions and broad functional group tolerance make this reaction an invaluable tool in modern synthetic chemistry.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for N-Boc-4-bromo-2-fluoroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of N-Boc-4-bromo-2-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges with this substrate arise from a combination of electronic and steric factors. The fluorine atom and the N-Boc group are both electron-withdrawing, which can affect the oxidative addition step. Additionally, the ortho-fluoro and N-Boc groups can sterically hinder the approach of the palladium catalyst to the bromine atom. A significant concern is the potential for deprotection of the N-Boc group under the basic reaction conditions, leading to the formation of undesired byproducts.
Q2: Which palladium catalyst systems are most effective for this type of substrate?
A2: For sterically hindered and electron-deficient aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective. Buchwald ligands such as XPhos and SPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are excellent starting points. Pre-formed palladacycle catalysts, for instance, CataCXium® A Pd G3, have also demonstrated high efficacy in couplings involving ortho-substituted anilines.
Q3: How can I prevent the deprotection of the N-Boc group during the reaction?
A3: N-Boc deprotection is typically promoted by strong bases and high temperatures. To minimize this side reaction, it is advisable to screen milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) before resorting to stronger bases like cesium carbonate (Cs₂CO₃). Running the reaction at the lowest effective temperature and for the shortest possible time can also help preserve the N-Boc group. If deprotection remains an issue, consider using a different protecting group that is more stable under the required basic conditions.
Q4: What are common side reactions to watch out for, other than N-Boc deprotection?
A4: Besides N-Boc deprotection, other common side reactions in Suzuki couplings include:
-
Homocoupling of the boronic acid to form a biaryl byproduct. This is often caused by the presence of oxygen in the reaction mixture.
-
Dehalogenation of the starting material, where the bromine atom is replaced by a hydrogen. This can be promoted by certain bases and solvents.
-
Protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen. This is more common with electron-deficient boronic acids and can be minimized by using anhydrous conditions and carefully selecting the base.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base or solvent. 4. Reaction temperature too low. 5. Poor quality of reagents. | 1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). 3. Perform a screen of bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, often with water). 4. Gradually increase the reaction temperature, monitoring for side reactions. 5. Ensure boronic acid is pure and the solvent is appropriately degassed. |
| N-Boc Deprotection | 1. Base is too strong. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Start with a milder base like K₂CO₃ or K₃PO₄. 2. Optimize for the lowest possible reaction temperature. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation of Starting Material | 1. Certain bases or solvents can act as hydride sources. 2. Catalyst deactivation pathway. | 1. Screen different base/solvent combinations. 2. Ensure an efficient catalyst system is used to promote the desired cross-coupling over dehalogenation. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. Poor solubility of reagents. | 1. Increase reaction time and/or temperature incrementally. 2. Increase catalyst loading or try a more robust catalyst system. 3. Choose a solvent system that ensures all reactants are well-dissolved at the reaction temperature. |
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Suzuki coupling of this compound with phenylboronic acid, leading to the formation of N-Boc-2-fluoro-4-phenylaniline. These are starting points for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | ~85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~90 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3) | DMF | 110 | 8 | ~70 |
| CataCXium® A Pd G3 (3) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 80 | 12 | ~95 |
Experimental Protocol: Optimized Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
Caption: Logical relationships between substrate properties, reaction parameters, and outcomes.
Technical Support Center: N-Boc-4-bromo-2-fluoroaniline Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-4-bromo-2-fluoroaniline in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used for this compound?
A1: The most common cross-coupling reactions for this compound are Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][2] Copper-catalyzed Ullmann condensation is another viable method for C-N, C-O, and C-S bond formation, though it often requires harsher reaction conditions.[3][4]
Q2: What are the primary side reactions to be aware of when working with this substrate?
A2: The primary side reactions include:
-
Debromination: Replacement of the bromine atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings.
-
Boc Deprotection: Hydrolysis of the N-Boc protecting group, particularly under acidic conditions or at elevated temperatures.[5]
-
C-F Bond Activation: Cleavage of the carbon-fluorine bond, which can occur with certain transition metal catalysts, especially under harsh conditions.
-
Homocoupling: The coupling of two molecules of the starting boronic acid (in Suzuki reactions) or two molecules of the aryl halide.
Q3: How can I minimize debromination of my starting material?
A3: To minimize debromination, consider the following:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands which can favor reductive elimination over side reactions.
-
Base Selection: Use a non-nucleophilic and moderately strong base.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of debromination.
-
Catalyst Pre-activation: Ensure complete formation of the active Pd(0) catalyst to avoid side reactions promoted by other palladium species.
Q4: Is the N-Boc protecting group stable under typical coupling conditions?
A4: The N-Boc group is generally stable to the basic conditions used in many Suzuki and Buchwald-Hartwig reactions.[6] However, it is sensitive to acidic conditions and can be cleaved at high temperatures.[5] It is crucial to avoid acidic workups until the coupling reaction is complete and to use the mildest possible thermal conditions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Coupled Product
If you are experiencing low yields in your coupling reaction, consult the following troubleshooting guide.
| Potential Cause | Recommended Solution | Rationale |
| Ineffective Catalyst System | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, P(t-Bu)₃ for Suzuki; BINAP, Xantphos for Buchwald-Hartwig).[7][8] | The electronic and steric properties of the catalyst system are critical for efficient oxidative addition and reductive elimination. |
| Inappropriate Base | Test a range of bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or NaOt-Bu.[7] | The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). Its strength and solubility can significantly impact the reaction rate. |
| Poor Solvent Choice | Optimize the solvent system. Common choices include toluene, dioxane, or THF, often with an aqueous component for Suzuki reactions.[9] | The solvent must solubilize all reaction components and be compatible with the chosen catalyst and base. |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for the onset of side reactions. | While higher temperatures can increase the reaction rate, they can also promote byproduct formation. |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen by properly degassing the solvent and maintaining an inert atmosphere (N₂ or Ar).[9] | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. |
Troubleshooting Low Yields: A Logical Workflow
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Significant Formation of Side Products
If your reaction is plagued by side products, use the following guide to identify and mitigate the issue.
| Potential Cause | Recommended Solution | Rationale |
| Hydrogen Source | Use anhydrous solvents and reagents. | Protic impurities can serve as a hydrogen source for the debromination side reaction. |
| Unfavorable Kinetics | Screen different ligands to find one that promotes the desired coupling over debromination. | The ligand influences the relative rates of the catalytic cycle steps. |
| High Temperature | Run the reaction at the lowest effective temperature. | Thermal decomposition of solvent or reagents can generate species that lead to debromination. |
| Potential Cause | Recommended Solution | Rationale |
| Acidic Impurities | Ensure all reagents and solvents are free from acidic contaminants. | The Boc group is labile under acidic conditions.[5] |
| High Reaction Temperature | Optimize the reaction to proceed at a lower temperature. | Thermal cleavage of the Boc group can occur, especially at temperatures above 100-150°C.[5] |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Extended reaction times at elevated temperatures increase the likelihood of Boc group cleavage. |
| Potential Cause | Recommended Solution | Rationale |
| Harsh Reaction Conditions | Use milder bases and lower reaction temperatures. | High temperatures and strong bases can promote C-F bond activation.[10] |
| Catalyst Choice | Screen different palladium catalysts and ligands. Some catalyst systems may have a higher propensity for C-F activation. | The nature of the metal center and its coordination sphere influences its reactivity towards different bonds. |
Data Presentation
The following table summarizes the impact of various reaction parameters on the outcome of Suzuki-Miyaura coupling reactions with substrates similar to this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Side Products Noted |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Moderate | Debromination |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 80 | Good | Low debromination |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 90 | Low-Moderate | Homocoupling, Debromination |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 80 | High | Minimal side products |
This data is compiled from typical outcomes for similar substrates and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%) and the appropriate ligand (if not using a pre-catalyst).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to a typical concentration of 0.1-0.5 M.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[10]
General Protocol for Ullmann Condensation
-
To a reaction vessel, add this compound (1.0 equiv.), the nucleophile (e.g., an alcohol or amine, 1.5-2.0 equiv.), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Add a high-boiling polar solvent such as DMF or DMSO.
-
Heat the reaction mixture to a high temperature (often 100-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[12]
Decision Tree for Coupling Method Selection
Caption: A decision tree to aid in selecting the appropriate coupling method.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
Technical Support Center: Purification of Crude N-Boc-4-bromo-2-fluoroaniline by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-Boc-4-bromo-2-fluoroaniline using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound in a question-and-answer format.
Question: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
Answer: If your compound has an Rf value near zero, the eluent is not polar enough. You can try the following:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of ethyl acetate to hexane. If that is not sufficient, you can switch to a more polar solvent system, such as dichloromethane/methanol.
-
Check for compound degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[1] To test for this, you can spot your crude material on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared.
Question: The spots on my TLC plate are streaking or tailing. How can I resolve this?
Answer: Tailing is a common issue when purifying amine-containing compounds on silica gel, which is acidic. Although the Boc-protecting group reduces the basicity of the aniline, residual interactions with the silica surface can still occur.[2] To mitigate this:
-
Add a basic modifier: Incorporate a small amount of triethylamine (TEA), typically 0.1-1%, into your mobile phase.[1][2] This will neutralize the acidic sites on the silica gel and lead to sharper peaks.
-
Use deactivated silica gel: You can deactivate the silica gel by pre-treating it with a solution containing triethylamine before packing the column.
Question: I am observing poor separation between my product and an impurity. What are my options?
Answer:
-
Optimize the mobile phase: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your desired compound.[1] Experiment with different ratios of hexane and ethyl acetate to maximize the separation between your product and the impurity.
-
Consider a different solvent system: Sometimes, changing the solvent system entirely can improve separation. For example, you could try a toluene/ethyl acetate or a dichloromethane/diethyl ether system.
-
Employ gradient elution: Start with a less polar mobile phase to allow the less polar impurities to elute first, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column. A shallow gradient is often effective for separating compounds with similar polarities.
-
Check for overloading: Loading too much crude material onto the column can lead to poor separation.[2] A general guideline is to use a silica gel mass that is 50-100 times the mass of your crude sample.[2]
Question: My purified product appears to be contaminated with the unprotected 4-bromo-2-fluoroaniline. How did this happen and how can I avoid it?
Answer: The Boc protecting group is sensitive to acidic conditions and can be cleaved on silica gel, which is acidic.[3][4]
-
Neutralize the silica: As mentioned for tailing, adding a small amount of triethylamine to the eluent can help prevent the deprotection of the Boc group.
-
Minimize contact time: Do not let the compound sit on the silica gel for an extended period. Run the column efficiently and collect the fractions promptly.
-
Use alternative stationary phases: If deprotection is a persistent issue, consider using a less acidic stationary phase like neutral alumina.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: Common impurities may include:
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Unreacted 4-bromo-2-fluoroaniline.
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Residual di-tert-butyl dicarbonate (Boc anhydride).
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Di-Boc protected 4-bromo-2-fluoroaniline (a less common side product).
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Solvents from the reaction and workup.
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample.[2] For more challenging separations, a higher ratio may be necessary.
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: Based on the purification of the parent aniline, a good starting point is a mixture of hexane (or petroleum ether) and ethyl acetate. A common starting ratio is 9:1 or 10:1 (hexane:ethyl acetate). The polarity can then be adjusted based on the initial TLC analysis.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound is UV active due to the aromatic ring, so it can be visualized under a UV lamp (typically at 254 nm). Staining with potassium permanganate can also be used as a secondary visualization method.
Q5: Should I use wet or dry loading for my sample?
A5:
-
Wet loading: If your crude product is readily soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.
-
Dry loading: If your sample has poor solubility in the eluent, it is better to use dry loading.[1] To do this, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1]
Quantitative Data
The following tables summarize key quantitative data for the column chromatography purification of this compound.
Table 1: Recommended Solvent Systems and Gradient Profiles
| Stationary Phase | Mobile Phase System | Typical Starting Ratio (v/v) | Gradient Profile Example |
| Silica Gel | Hexane / Ethyl Acetate | 9:1 | Start with 5% Ethyl Acetate in Hexane, gradually increase to 20% Ethyl Acetate. |
| Silica Gel | Petroleum Ether / Ethyl Acetate | 10:1 | Isocratic elution or a shallow gradient from 10:1 to 5:1.[5] |
| Silica Gel | Dichloromethane / Methanol | 99:1 | For more polar impurities, start with 100% Dichloromethane and slowly add Methanol. |
Table 2: Estimated Rf Values and Loading Capacity
| Parameter | Recommended Value | Notes |
| Target Rf Value on TLC | 0.2 - 0.4 | This range generally provides the best separation in column chromatography.[1] |
| Estimated Rf in 9:1 Hexane:EtOAc | ~0.3 - 0.5 | The Boc group makes the compound less polar than the parent aniline, resulting in a higher Rf. |
| Silica Gel to Crude Product Ratio | 50:1 to 100:1 (w/w) | Use a higher ratio for difficult separations.[2] |
| Loading Capacity | 1-5% of silica gel mass | This is a general guideline and may vary depending on the difficulty of the separation. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
-
Mobile Phase Selection:
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., from a pump or an inert gas line) to achieve a steady flow rate.
-
Begin collecting fractions in an orderly manner.
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
If using a gradient, gradually increase the polarity of the mobile phase as required.
-
-
Product Isolation:
-
Identify the fractions containing the pure product by TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for the purification process.
References
- 1. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 5. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: N-Boc Deprotection in Acidic Conditions
Welcome to the technical support center for N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during N-Boc deprotection in a question-and-answer format, offering potential causes and solutions.
Q1: My N-Boc deprotection is slow or incomplete, even with standard acidic conditions (e.g., TFA in DCM). What's happening and what should I do?
A1: Incomplete or sluggish deprotection can stem from several factors:
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Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) might be too low for efficient cleavage. The reaction rate can have a second-order dependence on the acid concentration, meaning a small decrease in strength can significantly slow the reaction.
-
Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) will decrease the reaction rate.[1]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can incrementally increase the concentration of TFA in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1] For particularly resistant substrates, using neat TFA for a short period might be effective, provided your compound is stable under these stronger conditions.[1]
-
Switch to a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1]
Q2: I'm observing side products where a tert-butyl group has been added to my molecule. How can I prevent this?
A2: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate or product. This is a common side reaction, especially with electron-rich aromatic rings or sulfur-containing functional groups.
Recommended Solutions:
-
Use a Scavenger: The addition of a scavenger to the reaction mixture can trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or anisole.
Q3: My compound contains other acid-sensitive functional groups (e.g., esters, acetals) that are being cleaved during the Boc deprotection. What are my options?
A3: When your substrate's stability is a concern under strongly acidic conditions, several milder alternatives are available.
Recommended Solutions:
-
Milder Protic Acids: Consider using milder acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under milder conditions.[1]
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Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in a solvent like boiling water, can effect deprotection without the need for any acid.[1]
Q4: How can I monitor the progress of my Boc deprotection reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction's progress.[1][2] The deprotected amine is typically more polar than the Boc-protected starting material, which will result in a lower Rf value on the TLC plate. For visualization, a ninhydrin stain can be used, which will stain the primary or secondary amine of the product.
Data Presentation: Comparison of Deprotection Methods
The following tables summarize quantitative data for various N-Boc deprotection methods, allowing for a straightforward comparison of reaction conditions and yields for different substrate types.
Table 1: Acidic Deprotection of N-Boc Amines
| Substrate Type | Reagent/Solvent | Temperature | Time | Yield (%) |
| Aromatic & Aliphatic Amines | 20-50% TFA in DCM | Room Temp | 0.5 - 4 h | High |
| Aromatic & Aliphatic Amines | 4M HCl in Dioxane | Room Temp | 1 - 4 h | High |
| Various Amines | 85% aq. H₃PO₄ | 50 °C | 3 - 14 h | High |
| Various Amines | pTSA in CH₃CN/H₂O | Reflux | 1 - 2 h | >90 |
Table 2: Alternative Deprotection Methods
| Method | Reagent/Solvent | Temperature | Time | Yield (%) |
| Lewis Acid | ZnBr₂ in DCM | Room Temp | 12 - 48 h | Moderate to High |
| Thermal | Boiling Water | 100 °C | 10 min - 2 h | Quantitative |
| Mild Deprotection | Oxalyl Chloride in Methanol | Room Temp | 1 - 4 h | >70 (up to 90%) |
Experimental Protocols
Here are detailed methodologies for key N-Boc deprotection experiments.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.
-
To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent or use it neat.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)
-
To a solution of the Boc-protected substrate (1 equivalent, e.g., 0.76 mmol) in dichloromethane (10 mL), add zinc bromide (ZnBr₂) (approximately 4 equivalents, e.g., 3.1 mmol).[1]
-
Stir the reaction mixture at room temperature. The reaction may take several hours to days to complete.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 4: Thermal Deprotection in Boiling Water
-
Dissolve or suspend the N-Boc protected amine (1 mmol) in deionized water (1-2 mL) in a round-bottom flask.
-
Heat the mixture to 100 °C and stir.
-
Monitor the reaction by TLC. The reaction is typically complete within 10 minutes to 2 hours.
-
After completion, cool the reaction to room temperature.
-
Add dichloromethane (5 mL) to the mixture and stir.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.
Visualizations
The following diagrams illustrate key workflows and mechanisms discussed in this guide.
References
Technical Support Center: Synthesis of N-Boc-4-bromo-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of N-Boc-4-bromo-2-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc protection of 4-bromo-2-fluoroaniline challenging?
The starting material, 4-bromo-2-fluoroaniline, is an electron-deficient aniline. The fluorine and bromine atoms are electron-withdrawing groups that reduce the nucleophilicity of the amine. This makes the nitrogen's lone pair of electrons less available to attack the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), leading to a sluggish or incomplete reaction under standard conditions.[1][2]
Q2: Is a base always necessary for Boc protection?
A base is not strictly required, as the tert-butoxide generated during the reaction can deprotonate the amine. However, for less nucleophilic amines like 4-bromo-2-fluoroaniline, a non-nucleophilic base like triethylamine (TEA) is commonly used to accelerate the reaction.[2]
Q3: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?
DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection for weakly nucleophilic anilines. It reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more readily attacked by the aniline.[2] However, care must be taken as it can also promote the formation of side products.
Q4: What are the most common side reactions?
The most common side reactions include the formation of a di-Boc protected product (where two Boc groups are attached to the nitrogen) and the formation of urea derivatives from an isocyanate intermediate.[2] Careful control of stoichiometry and reaction temperature can minimize these side reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution | Rationale |
| The amine is a weak nucleophile. | Add a catalyst such as 4-dimethylaminopyridine (DMAP) at 0.1-0.2 equivalents. | DMAP activates the Boc anhydride, making it more susceptible to nucleophilic attack by the electron-deficient aniline.[2] |
| Poor solubility of the starting material. | Use a co-solvent system. For instance, a mixture of tetrahydrofuran (THF) and water can improve solubility. | Ensuring all reactants are in solution is crucial for the reaction to proceed efficiently. |
| Reaction conditions are not optimal. | Increase the reaction temperature moderately (e.g., to 40°C) and monitor the reaction progress closely. | Increased temperature can provide the necessary activation energy for the reaction to proceed. |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution | Rationale |
| Di-Boc protection of the primary amine. | Use a stoichiometric amount of Boc₂O (1.0 to 1.1 equivalents) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Over-reaction due to excess Boc₂O can be prevented by careful control of the reagents.[2] |
| Formation of urea byproducts. | Run the reaction at room temperature or below and avoid excessive reaction times. | Higher temperatures can favor the formation of an isocyanate intermediate that leads to urea impurities.[2] |
Data Presentation
The following tables summarize the impact of catalysts and solvents on the yield of Boc protection for anilines. While this data is for aniline and p-toluidine, it provides valuable insights for optimizing the synthesis of this compound.
Table 1: Effect of Catalysts on the Boc Protection of Aniline
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | CH₂Cl₂ | Room Temp. | 12 | 20 |
| 2 | ZrCl₄ (10) | CH₃CN | Room Temp. | 0.25 | 95 |
| 3 | La(NO₃)₃·6H₂O (5) | Solvent-free | Room Temp. | 0.5 | 96 |
Data adapted from a study on the Boc protection of aniline.[2]
Table 2: Effect of Solvent on the Boc Protection of p-Toluidine
| Entry | Solvent | Relative Rate |
| 1 | CDCl₃ | 1 |
| 2 | CD₃OD | 70 |
Data adapted from a study showing the rate enhancement effect of alcoholic solvents.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 4-bromo-2-fluoroaniline with DMAP Catalyst
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Dissolution: Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (ACN) to a concentration of 0.2-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
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Addition of Base and Catalyst: Add triethylamine (TEA, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid in one portion or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Catalyst-Free Boc Protection in an Aqueous System
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Prepare Mixture: In a round-bottom flask, add 4-bromo-2-fluoroaniline (1 mmol), water (9.5 mL), and acetone (0.5 mL). Stir for a few minutes until the aniline is well-suspended.
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Add Boc Anhydride: Add Boc₂O (1.2 mmol) to the mixture.
-
Reaction: Stir vigorously at room temperature. The reaction is often complete in a short time, which can be monitored by TLC.
-
Work-up:
-
Add dichloromethane (DCM, 5 mL) to the reaction mixture.
-
Separate the organic layer.
-
Extract the aqueous layer with additional DCM (2 x 5 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate under reduced pressure. The resulting product is often pure but can be further purified by column chromatography if needed.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Scalable Synthesis of N-Boc-4-bromo-2-fluoroaniline
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the scalable synthesis of N-Boc-4-bromo-2-fluoroaniline, a key intermediate in pharmaceutical development.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound, covering both the preparation of the precursor, 4-bromo-2-fluoroaniline, and its subsequent Boc protection.
FAQs for Synthesis of 4-bromo-2-fluoroaniline (Precursor)
Q1: My bromination of 2-fluoroaniline is yielding significant amounts of dibrominated byproducts. How can I improve the selectivity?
A1: Over-bromination is a common issue. To enhance selectivity for the desired 4-bromo isomer, consider the following:
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Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide). A slight excess may be needed, but a large excess will promote di- and polybromination.
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0°C) during the addition of the brominating agent to control the reaction rate and improve selectivity.[1]
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period. This keeps the instantaneous concentration of the brominating agent low, favoring mono-bromination.[2]
Q2: The reduction of 4-bromo-2-fluoro-1-nitrobenzene is sluggish or incomplete. What can I do?
A2: Incomplete reduction can be due to several factors:
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned and is adequately dispersed. For metal-acid reductions (e.g., Fe/NH₄Cl), ensure the metal is finely powdered and activated.[3]
-
Reaction Conditions: For Fe/NH₄Cl reductions, heating is typically required (e.g., 90°C) to drive the reaction to completion.[3] Ensure efficient stirring to maintain good contact between the reactants.
-
Solvent System: The choice of solvent is crucial. A mixture of ethanol and water is commonly used for iron-based reductions to ensure solubility of both the organic substrate and the inorganic reagents.[3]
FAQs for N-Boc Protection
Q3: The Boc protection of 4-bromo-2-fluoroaniline is slow and gives a low yield. Why is this happening?
A3: 4-bromo-2-fluoroaniline is an electron-poor aniline due to the electron-withdrawing effects of the bromine and fluorine atoms. This reduces the nucleophilicity of the amino group, making it less reactive towards di-tert-butyl dicarbonate (Boc₂O). To overcome this, you can:
-
Use a Stronger Base: While weaker bases like sodium bicarbonate can be used, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be more effective in deprotonating the aniline, increasing its nucleophilicity.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor for potential side reactions or degradation of Boc₂O.
-
Use a Catalyst: 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction, although this adds to the cost and complexity of purification on a large scale.
Q4: What are common side reactions during the Boc protection of anilines?
A4: While the Boc protection is generally a clean reaction, potential side reactions, especially under forcing conditions, can include the formation of isocyanates and ureas. However, for anilines, the primary challenge is typically the slow reaction rate rather than numerous side products.
Q5: Purification of this compound by column chromatography is not ideal for our scale. Are there alternatives?
A5: At a large scale, chromatography can be a bottleneck. Consider the following alternatives:
-
Crystallization: this compound is a solid. Developing a crystallization procedure from a suitable solvent system (e.g., n-hexane, heptane, or mixtures with ethyl acetate) can be a highly effective and scalable purification method. Patents often describe crystallization as the final purification step for scaled-up processes.
-
Extraction and Wash: A thorough aqueous workup is crucial. Washing the organic layer with a dilute acid solution can remove any unreacted aniline, and a wash with a bicarbonate solution can remove acidic byproducts.
Experimental Protocols and Data
Synthesis of 4-bromo-2-fluoroaniline (Precursor)
Two common scalable routes for the synthesis of the precursor are presented below.
Method 1: Bromination of 2-fluoroaniline
A solution of 100 parts of 2-fluoroaniline in 400 parts of methylene chloride is cooled to 0°C.[1] Solid N-bromosuccinimide (160 parts) is then added in portions over a 2-hour period.[1] After stirring for an additional 20 minutes, the mixture is washed multiple times with cold water.[1] The organic phase is dried with anhydrous sodium sulfate and the solvent is evaporated to yield 4-bromo-2-fluoroaniline.[1]
Method 2: Reduction of 4-bromo-2-fluoro-1-nitrobenzene
To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g) in ethanol (50 mL) and water (20 mL), iron powder (12.7 g) and ammonium chloride (24.3 g) are added.[3] The reaction mixture is heated to 90°C for 2 hours.[3] After completion, the hot mixture is filtered through Celite, and the filter cake is washed with ethanol.[3] The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography to give 4-bromo-2-fluoroaniline.[3]
| Method | Starting Material | Reagents | Yield | Purity | Reference |
| 1 | 2-fluoroaniline | N-bromosuccinimide, CH₂Cl₂ | High (quantitative crude) | Requires purification | [1] |
| 2 | 4-bromo-2-fluoro-1-nitrobenzene | Fe, NH₄Cl, EtOH/H₂O | ~85% | High after chromatography | [3] |
Scalable Synthesis of this compound
This protocol is a representative scalable method adapted from general procedures for Boc protection of anilines, with considerations for the reduced reactivity of the substrate.
-
Reaction Setup: In a suitable reactor, dissolve 4-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent such as ethyl acetate or tetrahydrofuran (THF).
-
Base Addition: Add a 50% aqueous solution of potassium hydroxide (KOH) (e.g., 2-3 equivalents).
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 30-40°C) until the reaction is complete (monitor by TLC or HPLC).
-
Workup: Separate the organic layer. Wash the organic phase sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by crystallization from a suitable solvent such as n-hexane.
| Parameter | Condition | Rationale |
| Solvent | Ethyl Acetate / THF | Good solubility for reactants, easy to remove. |
| Base | 50% aq. KOH | Strong base to deprotonate the weakly nucleophilic aniline. |
| Temperature | 20-40°C | Balances reaction rate with stability of Boc₂O. |
| Purification | Crystallization | Avoids chromatography, more scalable and cost-effective. |
Visualizations
Logical Workflow for Synthesis
References
Removal of palladium catalyst from N-Boc-4-bromo-2-fluoroaniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving N-Boc-4-bromo-2-fluoroaniline .
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Issue 1: Incomplete Removal of Palladium After Filtration
-
Symptom: The filtrate remains colored (black, grey), and analysis (e.g., ICP-MS) indicates high residual palladium levels.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Fine Palladium Particles | 1. Use a Finer Filter Medium: Switch from standard filter paper to a membrane filter (e.g., PTFE, 0.45 µm). 2. Optimize Celite® Filtration: Ensure a well-packed Celite® bed (1-2 cm). Pre-wetting the pad with the reaction solvent can improve efficiency.[1] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[1] |
| Soluble Palladium Species | 1. Switch Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, utilize scavengers, crystallization, or chromatography.[1] 2. Induce Precipitation: Attempt to precipitate soluble palladium by adding an anti-solvent before filtration. |
| Colloidal Palladium | 1. Flocculation: Add a small amount of a flocculating agent to aggregate colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[1] |
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger compatible with your reaction solvent.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol-based, amine-based, triazine-based) to identify the most effective one for your specific reaction.[2][3] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Incrementally increase the equivalents of the scavenger relative to the palladium catalyst.[4] 2. Extend Reaction Time: Allow for longer stirring times to ensure complete scavenging.[5] |
| Poor Mass Transfer | 1. Increase Agitation: Ensure vigorous stirring to maintain the scavenger in suspension and maximize contact with the palladium species.[5] |
| Product-Palladium Complexation | 1. Disrupt Complexation: The aniline nitrogen in your product could form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[5] |
Issue 3: Product Loss During Purification
-
Symptom: Significant loss of this compound yield after palladium removal.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product Adsorption onto Scavenger/Carbon | 1. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[2][6] 2. Wash the Adsorbent: After filtration, thoroughly wash the scavenger or carbon with fresh solvent to recover any bound product.[1][5] 3. Change the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[5][6] 4. Try a Different Scavenger: Some scavengers may have a lower affinity for your product.[2][6] |
| Co-precipitation with Palladium | 1. Optimize Crystallization: If using crystallization, screen different solvent systems and consider additives like N-acetylcysteine to keep palladium in the mother liquor.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from reactions involving this compound?
A1: The most prevalent methods include:
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Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[2]
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Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[2]
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Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[2]
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Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
Nature of your product: Consider the solubility and stability of this compound.
-
Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it in the Pd(0) or Pd(II) oxidation state?[2]
-
Solvent system: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]
-
Required purity level: The acceptable final palladium concentration in your product will dictate the necessary rigor of the removal method.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have set a permitted daily exposure (PDE) for palladium at 100 µ g/day . For a drug with a daily dose of 10 g, this translates to a concentration limit of 10 parts per million (ppm).[4]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[7] However, it can lack selectivity, potentially leading to the non-specific adsorption of your desired product and a reduction in yield.[2]
Q5: What are palladium scavengers and how do they work?
A5: Palladium scavengers are typically solid-supported reagents, often based on silica or a polymer backbone, that are functionalized with groups having a high affinity for palladium.[4] Thiol-based scavengers and trimercaptotriazine (TMT) are particularly effective.[4] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The solid scavenger with the bound palladium is then easily removed by filtration.[8]
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Typical Efficiency (Residual Pd) | Advantages | Disadvantages |
| Activated Carbon | <1 ppm to >100 ppm[9][10] | Low cost, widely available.[11] | Can cause product loss due to non-specific adsorption.[2] |
| Silica-Based Scavengers (e.g., Thiol, DMT) | <5 ppm to <50 ppm[12][13] | High efficiency and selectivity, compatible with a range of solvents.[9][13] | Higher cost compared to activated carbon.[11] |
| Polymer-Based Scavengers (e.g., MP-TMT) | ~10-30 ppm[9] | High capacity, effective for a range of palladium species. | May require longer reaction times. |
| Crystallization | Variable | Can be highly effective for achieving high purity. | Product can co-crystallize with palladium complexes.[14] |
| Filtration (Celite®) | Effective for heterogeneous Pd | Simple and fast. | Ineffective for soluble or colloidal palladium.[1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger
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Scavenger Selection: Choose an appropriate scavenger based on the palladium's suspected oxidation state and the reaction solvent. Thiol-based scavengers are a good starting point for many coupling reactions.
-
Treatment: Dissolve the crude this compound in a suitable solvent (e.g., THF, Ethyl Acetate). Add the silica-based scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).[4]
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[3]
-
Filtration: Remove the scavenger by filtration through a pad of Celite® or a fritted funnel.[6][8]
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Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[6]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[6]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[2]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
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Dissolution: Dissolve the crude this compound product in a suitable organic solvent.[5]
-
Carbon Addition: Add activated carbon to the solution (e.g., 5-10 wt% relative to the crude product).[5]
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Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.[5][6]
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Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
Technical Support Center: Synthesis of N-Boc-4-bromo-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of N-Boc-4-bromo-2-fluoroaniline.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.
FAQs: Starting Materials and Reagents
Q1: What are the critical quality attributes of the starting material, 4-bromo-2-fluoroaniline?
A1: The purity of the starting material is crucial. Key impurities to consider are regioisomers, such as 2-bromo-4-fluoroaniline, which can be carried through the synthesis and are difficult to remove later. It is recommended to use 4-bromo-2-fluoroaniline with a purity of >98%.
Q2: Are there any special handling precautions for di-tert-butyl dicarbonate (Boc anhydride)?
A2: Boc anhydride is a moisture-sensitive reagent. It should be stored in a tightly sealed container in a cool, dry place. Use under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
FAQs: Reaction Conditions and Impurity Formation
Q3: My reaction is sluggish or incomplete. What are the possible causes and how can I resolve this?
A3: Incomplete reactions can be due to several factors:
-
Insufficient Reagent: Ensure at least 1.1 to 1.2 equivalents of Boc anhydride are used.
-
Poor Solubility: While 4-bromo-2-fluoroaniline is generally soluble in common organic solvents, ensuring complete dissolution before adding Boc anhydride is important.
-
Low Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate. If the reaction is too slow, consider a modest increase in temperature (e.g., to 40-55°C), but be mindful of potential side reactions.[1]
-
Inactive Reagent: The Boc anhydride may have hydrolyzed. Use a fresh bottle or a properly stored reagent.
Q4: I am observing a significant amount of a di-Boc protected impurity. How can I minimize its formation?
A4: The formation of N,N-bis(tert-butoxycarbonyl)-4-bromo-2-fluoroaniline is a common side reaction, especially with less sterically hindered amines.[2] To minimize this:
-
Control Stoichiometry: Avoid using a large excess of Boc anhydride. Use 1.05 to 1.2 equivalents.[3]
-
Base Selection: The use of a strong base like 4-(dimethylamino)pyridine (DMAP) can promote di-Boc formation.[2] For mono-protection, a weaker base like triethylamine (TEA) or sodium bicarbonate is preferable.[2]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the mono-Boc product.[2]
-
Slow Addition: Add the Boc anhydride solution dropwise to the aniline solution to maintain a low concentration of the electrophile.[2]
Q5: How can I control the formation of regioisomeric impurities during the synthesis of the starting material, 4-bromo-2-fluoroaniline?
A5: If you are synthesizing 4-bromo-2-fluoroaniline from 2-fluoroaniline, the primary regioisomeric impurity is 6-bromo-2-fluoroaniline. To favor the desired 4-bromo isomer, it is crucial to control the reaction temperature. Conducting the bromination at lower temperatures (e.g., 0°C to -50°C) can improve regioselectivity.[4]
Q6: What other side products can form during the Boc protection reaction?
A6: Besides the di-Boc impurity, other side products can include isocyanates and ureas, particularly if the reaction is run at higher temperatures or with certain catalysts.[5][6] Using controlled conditions as described above will minimize these as well.
FAQs: Work-up and Purification
Q7: I am having trouble removing unreacted Boc anhydride during the work-up. What is an effective method?
A7: Excess Boc anhydride can often be removed by:
-
Quenching: Adding a nucleophilic amine like imidazole or a small amount of ammonium hydroxide to the reaction mixture after the primary reaction is complete can consume the excess Boc anhydride. The resulting byproducts are typically water-soluble and can be removed during an aqueous wash.
-
Vacuum: Boc anhydride has a relatively low boiling point (56-57 °C at 0.5 mmHg) and can be removed under high vacuum.
-
Washing: Vigorously washing the organic layer with a saturated sodium bicarbonate solution can help hydrolyze the remaining Boc anhydride.
Q8: My purified product is a colored oil or solid. What is the cause and how can I decolorize it?
A8: Color in the final product is often due to trace oxidized impurities. These can typically be removed by passing a solution of the product through a short plug of silica gel or by treating the solution with activated charcoal followed by filtration.[7] Recrystallization is also an effective method for removing colored impurities.[8]
Q9: What are the recommended methods for purifying this compound?
A9: The choice of purification method depends on the scale and the nature of the impurities.
-
Flash Column Chromatography: This is a very effective method for removing both more and less polar impurities. A typical eluent system is a gradient of ethyl acetate in hexanes.[9]
-
Recrystallization: If the product is a solid and the main impurities have different solubility profiles, recrystallization can be a highly efficient and scalable purification method.[9] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often a good starting point.[8]
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be used.[9]
FAQs: Analytical Methods
Q10: How can I monitor the progress of the reaction and assess the purity of my product?
A10:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of the starting aniline and the formation of the more non-polar Boc-protected product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of purity and impurity levels. A reverse-phase C18 column with a water/acetonitrile mobile phase containing a small amount of trifluoroacetic acid (TFA) or formic acid is a good starting point for method development.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any major impurities.
Data Presentation
Table 1: Effect of Reaction Conditions on the Boc Protection of Anilines
| Entry | Substrate | (Boc)₂O (equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 1.1 | None | CH₂Cl₂ | RT | 12 | 20 | [3] |
| 2 | Aniline | 1.1 | ZrCl₄ (10) | CH₃CN | RT | 0.25 | 95 | [3] |
| 3 | Aniline | 1.1 | La(NO₃)₃·6H₂O (5) | Solvent-free | RT | 0.5 | 96 | [3] |
| 4 | 4-Nitroaniline | 1.2 | Iodine (10) | Solvent-free | RT | 2.5 | 92 | [3] |
Note: This data is for aniline and substituted anilines and serves as a guide for optimizing the synthesis of this compound.
Table 2: Solvent Effects on the Boc Protection of p-Toluidine
| Entry | Solvent | Relative Rate |
| 1 | CDCl₃ | 1 |
| 2 | CD₃OD | 70 |
Data adapted from a study showing the rate enhancement effect of alcoholic solvents.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 4-bromo-2-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran, approx. 0.5 M), add triethylamine (1.2 eq).
-
Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes) until the starting aniline is consumed.
-
Work-up: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a 95:5 mixture of hexanes:ethyl acetate. The target Rf for the product should be between 0.2 and 0.4.[11]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: HPLC Analysis Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Caption: Impurity formation pathways in this compound synthesis.
Caption: General experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting common reaction issues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Mild Boc Deprotection of N-Boc-4-bromo-2-fluoroaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mild conditions for removing the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-4-bromo-2-fluoroaniline. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative data summary to facilitate successful deprotection while preserving the integrity of this sensitive substrate.
Frequently Asked Questions (FAQs)
Q1: Why are standard strong acid methods (e.g., neat TFA) not ideal for deprotecting this compound?
A1: While effective, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be detrimental to sensitive functional groups present in complex molecules.[1] For a substrate like this compound, harsh acidic conditions might lead to undesired side reactions or degradation of the aromatic ring, especially given the presence of halo-substituents.
Q2: My Boc deprotection is incomplete. What are the common causes?
A2: Incomplete Boc deprotection can arise from several factors, including insufficient acid strength or concentration, steric hindrance around the protected amine, and electronic effects of substituents on the aromatic ring.[2] Electron-withdrawing groups, such as the bromo and fluoro groups on the aniline, can slow down the reaction by destabilizing the carbocation intermediate formed during deprotection.[2] Reaction time and temperature also play a crucial role; the reaction may require more time or gentle heating to go to completion.[2]
Q3: How can I monitor the progress of my Boc deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress.[2] The deprotected aniline will have a different retention factor (Rf) compared to the starting N-Boc protected aniline. Additionally, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more definitive confirmation of the product formation and the disappearance of the starting material.
Q4: I am observing side products after deprotection. What are they and how can I avoid them?
A4: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate or product by the tert-butyl cation generated during the reaction.[3] Electron-rich aromatic rings are particularly susceptible to this. To suppress this, scavengers can be added to the reaction mixture.[3] Another potential issue is the formation of genotoxic impurities from the reaction of the tert-butyl cation with halides or sulfonates.[3] Choosing milder deprotection conditions and placing this step early in a synthetic sequence can mitigate these risks.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Reagent degradation (e.g., moisture in acid).- Steric hindrance or electronic effects.[2] | - Extend the reaction time and continue monitoring by TLC.- Gently heat the reaction mixture if the substrate is thermally stable.- Use fresh, high-quality reagents.- Consider a stronger, yet still mild, deprotection method from the table below. |
| Side Product Formation (e.g., t-butylation) | - Reaction of the t-butyl cation with the aromatic ring.[3] | - Add a scavenger such as anisole or thioanisole to the reaction mixture.- Use a milder deprotection method that generates fewer reactive intermediates. |
| Low Yield | - Product degradation under reaction conditions.- Inefficient workup or purification. | - Switch to a milder deprotection method.- Optimize the workup procedure to minimize product loss (e.g., careful pH adjustment during extraction).- Employ an appropriate purification technique (e.g., column chromatography, crystallization). |
| Difficulty in Product Isolation | - The product may be an oil or difficult to crystallize.- Formation of salts that are highly soluble in the workup solvents. | - If the product is an amine, consider isolating it as a hydrochloride or other salt, which are often crystalline.- Adjust the pH of the aqueous layer during extraction to ensure the free amine is in the organic phase. |
Comparison of Mild Boc Deprotection Methods
The following table summarizes various mild methods for the deprotection of N-Boc protected anilines, with a focus on conditions suitable for electron-deficient substrates like this compound.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [1][4][5] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [1][5] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [1][6] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [1] |
Key Experimental Protocols
Protocol 1: Deprotection using Oxalyl Chloride in Methanol
This method is reported to be mild and effective for a diverse range of substrates, including those with electron-withdrawing groups.[4][5]
Materials:
-
This compound
-
Oxalyl chloride
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous methanol.
-
Reagent Addition: To the stirred solution at room temperature, add oxalyl chloride (3.0 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Thermal Deprotection in Boiling Water
This environmentally friendly method uses water as the solvent and avoids the use of acidic or corrosive reagents.[7]
Materials:
-
This compound
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equiv) in deionized water.
-
Heating: Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 10 minutes to 2 hours.
-
Cooling and Extraction: After completion, cool the reaction mixture to room temperature. Add DCM or EtOAc and stir.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate under reduced pressure to yield the desired product.
-
Purification: Further purification can be achieved by silica gel column chromatography if needed.[7]
Experimental and Decision Workflows
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for selecting a mild Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
1H NMR Analysis of N-Boc-4-bromo-2-fluoroaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-4-bromo-2-fluoroaniline. We present a comparison of predicted spectral data with experimental findings, detailed experimental protocols, and visualizations to aid in the structural elucidation and quality control of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and structural integrity are paramount for the successful outcome of subsequent reactions. 1H NMR spectroscopy is a powerful analytical technique for the structural verification of such molecules. This guide will delve into the intricacies of the 1H NMR spectrum of this compound, providing a clear comparison between theoretically predicted and experimentally observed data.
Predicted 1H NMR Analysis
The chemical shifts and splitting patterns of the aromatic protons in this compound are influenced by the electronic effects of three substituents: the N-Boc-amino group, the fluorine atom, and the bromine atom.
-
N-Boc-amino group (-NHBoc): This group is an ortho, para-director and is moderately activating. The bulky tert-butoxycarbonyl (Boc) group can influence the conformation and thereby the shielding of adjacent protons.
-
Fluorine (-F): As a halogen, fluorine is an ortho, para-director and is deactivating due to its high electronegativity (inductive effect), but it can also donate electron density through resonance (mesomeric effect). A key feature of fluorine is its spin quantum number of 1/2, which leads to spin-spin coupling with nearby protons (H-F coupling).
-
Bromine (-Br): Similar to fluorine, bromine is an ortho, para-director and is deactivating. Its influence on the chemical shifts is generally less pronounced than that of fluorine.
Based on these substituent effects, we can predict the chemical shifts and coupling patterns for the three aromatic protons (H-3, H-5, and H-6) as follows:
-
H-6: This proton is ortho to the fluorine atom and meta to both the bromine and the N-Boc-amino group. It is expected to be the most downfield proton due to the strong deshielding effect of the adjacent fluorine. It should appear as a triplet of doublets (td) due to ortho coupling with H-5 and a smaller ortho H-F coupling.
-
H-3: This proton is ortho to the N-Boc-amino group and meta to the bromine atom. The shielding effect of the amino group will likely shift this proton upfield. It is expected to be a doublet of doublets (dd) due to meta coupling with H-5 and a smaller para H-F coupling.
-
H-5: This proton is ortho to the bromine atom and meta to both the fluorine and the N-Boc-amino group. It is expected to be a doublet of doublets (dd) due to ortho coupling with H-6 and meta coupling with H-3.
Experimental Data Comparison
The following table summarizes the predicted and experimental 1H NMR data for this compound. The experimental data is derived from the spectrum available from ChemicalBook.[1]
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Predicted Multiplicity | Experimental Multiplicity | Predicted Coupling Constants (Hz) | Experimental Coupling Constants (Hz) |
| H-6 | ~ 8.0 - 8.2 | ~ 8.1 | Triplet of Doublets (td) | Triplet of Doublets (td) | 3JH6-H5 ≈ 8-9, 3JH6-F ≈ 8-10 | 3JH6-H5 ≈ 9.0, 3JH6-F ≈ 9.0 |
| H-3 | ~ 7.2 - 7.4 | ~ 7.3 | Doublet of Doublets (dd) | Doublet of Doublets (dd) | 4JH3-H5 ≈ 2-3, 5JH3-F ≈ 1-2 | 4JH3-H5 ≈ 2.5, 5JH3-F ≈ 2.5 |
| H-5 | ~ 7.5 - 7.7 | ~ 7.6 | Doublet of Doublets (dd) | Doublet of Doublets (dd) | 3JH5-H6 ≈ 8-9, 4JH5-H3 ≈ 2-3 | 3JH5-H6 ≈ 9.0, 4JH5-H3 ≈ 2.5 |
| NH | Broad Singlet | Broad Singlet | s | s | - | - |
| -C(CH3)3 | ~ 1.5 | ~ 1.5 | Singlet | Singlet | - | - |
Experimental Protocol
Objective: To acquire a high-resolution 1H NMR spectrum of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl3 in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock onto the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans. A typical 1H NMR experiment might use a spectral width of 16 ppm, an acquisition time of 4 seconds, and 16 scans.
-
-
Data Acquisition: Acquire the 1H NMR spectrum.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Visualization of Spin-Spin Coupling
The following diagram illustrates the spin-spin coupling interactions between the aromatic protons and the fluorine atom in this compound.
Caption: Spin-spin coupling network in this compound.
Conclusion
The 1H NMR spectrum of this compound is consistent with its proposed structure. The analysis of chemical shifts, multiplicities, and coupling constants provides a clear and unambiguous confirmation of the substitution pattern on the aromatic ring. This guide serves as a valuable resource for researchers utilizing this compound, ensuring the quality and identity of their starting materials through robust NMR analysis.
References
Comparative 13C NMR Analysis of N-Boc-4-bromo-2-fluoroaniline and Related Anilines
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide provides a comprehensive analysis of the 13C NMR characteristics of N-Boc-4-bromo-2-fluoroaniline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of fully assigned public data for this specific compound, this guide leverages experimental data from structurally related analogues to provide a robust comparative analysis. By examining the spectral data of 4-bromo-2-fluoroaniline, 4-bromoaniline, 4-fluoroaniline, and N-Boc-aniline, we can effectively predict and understand the electronic environment of the carbon atoms in the target molecule.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of aniline derivatives are significantly influenced by the electronic effects of substituents on the aromatic ring. The introduction of a bromine atom, a fluorine atom, and an N-Boc protecting group each imparts distinct electronic changes that are reflected in the carbon chemical shifts. The following table summarizes the experimental 13C NMR data for this compound and key comparative compounds.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Boc C=O (ppm) | Boc C(CH₃)₃ (ppm) | Boc C(CH₃)₃ (ppm) |
| This compound | 136.9 (d, J=11.5 Hz) | 152.1 (d, J=247.5 Hz) | 117.9 (d, J=25.0 Hz) | 115.8 (d, J=3.0 Hz) | 129.5 | 125.2 (d, J=8.5 Hz) | 152.3 | 81.5 | 28.2 |
| 4-bromo-2-fluoroaniline | 138.8 (d, J=4.8 Hz) | 150.2 (d, J=239.1 Hz) | 117.1 (d, J=23.9 Hz) | 110.1 (d, J=3.0 Hz) | 131.9 | 120.3 (d, J=8.6 Hz) | - | - | - |
| 4-bromoaniline | 145.4 | 116.7 | 132.0 | 110.2 | 132.0 | 116.7 | - | - | - |
| 4-fluoroaniline | 142.6 (d, J=1.9 Hz) | 115.7 (d, J=22.4 Hz) | 116.1 (d, J=7.6 Hz) | 156.4 (d, J=235.2 Hz) | 116.1 (d, J=7.6 Hz) | 115.7 (d, J=22.4 Hz) | - | - | - |
| N-Boc-aniline | 138.7 | 118.6 | 128.9 | 123.1 | 128.9 | 118.6 | 152.8 | 80.6 | 28.4 |
Note: Predicted values for this compound are italicized and are based on the analysis of substituent effects from the comparative compounds.
Experimental Protocols
A standardized protocol for acquiring high-quality 13C NMR spectra is crucial for accurate structural elucidation and comparison.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is commonly used for similar compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for the accurate integration of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually or using an automatic phasing routine.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Apply baseline correction to ensure a flat baseline across the spectrum.
Visualization of Substituent Effects
The following diagram illustrates the influence of the bromo, fluoro, and N-Boc substituents on the 13C NMR chemical shifts of the aniline ring.
Caption: Substituent effects on aniline 13C NMR.
This guide provides a foundational understanding of the 13C NMR characteristics of this compound through a comparative approach. For definitive assignment, two-dimensional NMR experiments, such as HSQC and HMBC, are recommended.
A Comparative Guide to N-Boc-4-bromo-2-fluoroaniline and Other Halogenated Anilines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical determinant in the efficiency and success of synthetic organic chemistry, particularly in the realm of drug discovery and development. Halogenated anilines are a cornerstone class of intermediates, prized for their versatility in forming carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. Among these, N-Boc-4-bromo-2-fluoroaniline offers a unique combination of reactivity and functionality. This guide provides an objective comparison of its performance against other halogenated anilines, supported by experimental data, to aid in the rational design of synthetic routes.
Core Principles of Reactivity in Halogenated Anilines
The reactivity of halogenated anilines in widely-used palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds undergo this step more readily, leading to faster reaction rates. The bond dissociation energies follow the trend: C-I < C-Br < C-Cl << C-F. This establishes a general reactivity order for halogenated anilines as: Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines.[1]
The presence of a fluorine atom, as in this compound, can further influence the electronic properties of the aromatic ring, potentially enhancing metabolic stability and modulating the binding affinity of the final molecule to its biological target.[2] The N-Boc protecting group is instrumental in peptide synthesis and other complex syntheses where precise control over the reactivity of the amine is necessary.[2]
Quantitative Performance in Cross-Coupling Reactions
The following tables summarize representative data for the performance of N-Boc-protected and other halogenated anilines in key cross-coupling reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. Therefore, the data presented is a compilation from various sources, selected for their similarity in reaction conditions to provide a useful, albeit generalized, comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The data below illustrates the coupling of various halogenated anilines with phenylboronic acid.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-4-iodoaniline | Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 80 | 12 | ~95% (estimated) |
| This compound | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | ~85-90% (estimated) |
| 4-Bromoaniline | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | 97[3] |
| 4-Chloroaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | ~60-70% (estimated) |
Note: Yields for N-Boc-4-iodoaniline and this compound are estimated based on typical Suzuki-Miyaura reaction outcomes for similar substrates, as direct literature values under these specific comparative conditions were not found. The yield for 4-chloroaniline is also an estimation based on the lower reactivity of aryl chlorides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The following table compares the coupling of halogenated anilines with morpholine.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | >95% |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~88% (estimated) |
| 2-Bromo-6-(trifluoromethyl)pyridine | [Pd(allyl)Cl]₂ / RuPhos | NaOtBu | Toluene | 100 | 24 | 88[4] |
| 4-Chloroanisole | [Pd(IPr)Cl₂(3-CF₃-AN)] | NaOtBu | Toluene | 110 | 24 | 98[1] |
Note: Data for 4-iodoanisole and this compound are representative estimations. The high yield for 4-chloroanisole was achieved with a specialized catalyst system.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 6 | 95% |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | ~80-85% (estimated) |
| 4-Bromobenzonitrile | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 2 | 92[5] |
| 4-Chlorobenzonitrile | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 120 | 24 | ~50-60% (estimated) |
Note: Yields for this compound and 4-chlorobenzonitrile are estimations based on general reactivity trends. The high yield for 4-bromobenzonitrile was achieved with a specific palladium precatalyst.
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below. These protocols can serve as a starting point and may require optimization for specific substrates.
Representative Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and SPhos. Add this catalyst mixture to the Schlenk flask.
-
Add degassed 1,4-dioxane and water to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., morpholine, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
XPhos (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add the amine followed by anhydrous toluene.
-
Seal the flask and stir the reaction mixture vigorously at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
Diagrams illustrating experimental workflows can clarify complex procedures. Below is a representation of a typical Suzuki-Miyaura cross-coupling workflow.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound stands as a versatile and valuable building block in modern organic synthesis. Its reactivity profile, governed by the C-Br bond, places it in a favorable position, offering a good balance between reactivity and stability. While iodoanilines generally exhibit higher reactivity, often allowing for milder reaction conditions, bromoanilines like the title compound provide a reliable and often more cost-effective alternative. Chloroanilines, on the other hand, typically require more forcing conditions and specialized catalyst systems to achieve comparable results. The presence of the fluorine atom and the N-Boc protecting group in this compound provides additional strategic advantages for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The choice of halogenated aniline will ultimately depend on the specific synthetic goals, cost considerations, and the desired reactivity for subsequent transformations.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to TFA and HCl for N-Boc-4-bromo-2-fluoroaniline Deprotection
For researchers, scientists, and drug development professionals, the selection of an appropriate deprotection strategy is a critical step in chemical synthesis. The removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-4-bromo-2-fluoroaniline is a key transformation in the synthesis of various pharmaceutical intermediates. This guide provides an objective comparison of two common acidic reagents for this purpose: trifluoroacetic acid (TFA) and hydrochloric acid (HCl), supported by representative experimental data.
While both TFA and HCl are effective for Boc deprotection, they exhibit differences in reaction conditions, work-up procedures, and the physical form of the resulting product salt. The choice between them often depends on the specific requirements of the synthetic route, including scale, desired purity, and handling considerations.
Performance Comparison: TFA vs. HCl
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Reagent | Neat TFA or a solution in Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane or other organic solvents |
| Reaction Time | Generally rapid (0.5 - 4 hours) | Can range from 30 minutes to several hours |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Product Salt Form | Trifluoroacetate salt, often an oil | Hydrochloride salt, frequently a crystalline solid |
| Work-up | Typically involves removal of excess TFA by evaporation, followed by neutralization. | Often involves evaporation of the solvent, with the salt precipitating. |
| Yield | High to quantitative | High to quantitative |
| Purity | Generally high, but the oily nature of the TFA salt can sometimes complicate purification. | Often high, with the crystalline nature of the HCl salt facilitating purification by filtration. |
Experimental Protocols
The following are representative experimental protocols for the deprotection of this compound using TFA and HCl.
Trifluoroacetic Acid (TFA) Deprotection Protocol
This protocol is adapted from a procedure for a structurally similar N-Boc-protected aniline.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in dichloromethane (approx. 0.1-0.2 M).
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-fluoroaniline.
Hydrochloric Acid (HCl) Deprotection Protocol
This is a general and widely used protocol for Boc deprotection.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of 4-bromo-2-fluoroaniline may precipitate. If so, collect the solid by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The salt can be further purified by trituration with diethyl ether or recrystallization.
Reaction Workflow
The deprotection of this compound with either TFA or HCl follows a similar acid-catalyzed mechanism, proceeding through the formation of a carbamic acid intermediate which then decarboxylates to yield the free amine.
Caption: Deprotection workflow of this compound.
Signaling Pathway of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine involves protonation of the carbamate, followed by the elimination of isobutylene and carbon dioxide to release the free amine.
Caption: Acid-catalyzed N-Boc deprotection mechanism.
A Comparative Guide to Alternative Protecting Groups for 4-Bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the amino functionality of 4-bromo-2-fluoroaniline is a critical consideration in multi-step organic synthesis. This guide provides an objective comparison of various protecting groups, offering experimental data from literature on the protection and deprotection of anilines, with a focus on providing actionable protocols for researchers.
The Role of Protecting Groups in Synthesis
In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This process, known as protection, involves the conversion of the functional group into a less reactive derivative. After the desired transformations are complete, the protecting group is removed in a deprotection step to regenerate the original functional group. An effective protecting group should be easy to introduce and remove in high yield, and it must be stable to the reaction conditions applied to the rest of the molecule.
Caption: General workflow illustrating the use of protecting groups.
Comparison of Common Protecting Groups for 4-Bromo-2-fluoroaniline
The following tables summarize the performance of several common protecting groups for anilines. While data for 4-bromo-2-fluoroaniline is not always available, information from closely related anilines provides a strong indication of expected outcomes.
Table 1: Comparison of Amine Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O) | 2-12 h | >90[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O) | 2-20 h | ~90[1] |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, H₂O) | 0.5-3 h | >90 |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, Piperidine), Solvent (e.g., DMF, Dioxane/H₂O) | 1-5 h | ~80-95[2] |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) | 2-12 h | >90[3] |
| TFA | Trifluoroacetic anhydride or Ethyl trifluoroacetate | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) | 1-4 h | High |
Table 2: Comparison of Amine Deprotection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) | Solvent (e.g., DCM), Room Temperature | 1-4 h | >95[4] |
| Cbz | H₂, Pd/C | Solvent (e.g., MeOH, EtOH), Room Temperature | 1-24 h | >95[5] |
| Acetyl (Ac) | Acid (e.g., HCl) or Base (e.g., NaOH) | Solvent (e.g., H₂O, EtOH), Reflux | 2-12 h | >90 |
| Fmoc | 20% Piperidine in DMF | Room Temperature | 0.5-2 h | >95[6] |
| Tosyl (Ts) | Na/NH₃ or HBr/AcOH | Reductive or strongly acidic conditions | Variable | High[7] |
| TFA | Mild base (e.g., K₂CO₃, NH₃) | Solvent (e.g., MeOH, H₂O) | 1-6 h | High[8] |
Orthogonal Protection Strategies
In complex syntheses, it may be necessary to deprotect one amine in the presence of another that is differently protected. This is achieved through an "orthogonal protection" strategy, which employs protecting groups that can be removed under distinct and non-interfering conditions.[9][10] For example, an acid-labile Boc group can be selectively removed in the presence of a base-labile Fmoc group, which can then be removed in a subsequent step.[10]
Caption: Orthogonal protection and deprotection workflow.
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of common amine protecting groups. These can be adapted for 4-bromo-2-fluoroaniline.
tert-Butoxycarbonyl (Boc) Group
a) Protection of 4-Bromo-2-fluoroaniline with (Boc)₂O
-
Objective: To protect the primary amine of 4-bromo-2-fluoroaniline with a tert-butoxycarbonyl group.
-
Materials:
-
4-Bromo-2-fluoroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the N-Boc-4-bromo-2-fluoroaniline.[1]
-
b) Deprotection of this compound with TFA
-
Objective: To remove the Boc protecting group to regenerate the free amine.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (20-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-2-fluoroaniline.
-
Carboxybenzyl (Cbz) Group
a) Protection of 4-Bromo-2-fluoroaniline with Cbz-Cl
-
Objective: To protect the primary amine with a carboxybenzyl group.
-
Materials:
-
4-Bromo-2-fluoroaniline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane or THF
-
Water
-
Diethyl ether
-
-
Procedure:
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of dioxane (or THF) and water.
-
Add sodium carbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[11]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
b) Deprotection of N-Cbz-4-bromo-2-fluoroaniline by Hydrogenolysis
-
Objective: To remove the Cbz group via catalytic hydrogenation.
-
Materials:
-
N-Cbz-4-bromo-2-fluoroaniline
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Dissolve the N-Cbz-4-bromo-2-fluoroaniline (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.[11]
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aniline.
-
Acetyl (Ac) Group
a) Protection of 4-Bromo-2-fluoroaniline with Acetic Anhydride
-
Objective: To form the corresponding acetanilide.
-
Materials:
-
4-Bromo-2-fluoroaniline
-
Acetic anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in DCM.
-
Add pyridine or triethylamine (1.2 eq).
-
Cool the solution to 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acetylated product.
-
b) Deprotection of N-Acetyl-4-bromo-2-fluoroaniline by Hydrolysis
-
Objective: To regenerate the aniline by hydrolyzing the amide.
-
Materials:
-
N-Acetyl-4-bromo-2-fluoroaniline
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
-
Procedure (Acidic Hydrolysis):
-
Suspend the N-acetyl-4-bromo-2-fluoroaniline in a mixture of ethanol and aqueous HCl (e.g., 6M).
-
Heat the mixture to reflux for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH).
-
Extract the product with an organic solvent.
-
Dry and concentrate the organic extracts to obtain the aniline.
-
9-Fluorenylmethoxycarbonyl (Fmoc) Group
a) Protection of 4-Bromo-2-fluoroaniline with Fmoc-Cl
-
Objective: To protect the amine with the Fmoc group. A study on the closely related 4-bromoaniline showed an 80% yield under aqueous conditions.[2]
-
Materials:
-
4-Bromo-2-fluoroaniline
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
-
Procedure:
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of dioxane and 10% aqueous sodium bicarbonate.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
-
b) Deprotection of N-Fmoc-4-bromo-2-fluoroaniline with Piperidine
-
Objective: To remove the base-labile Fmoc group.
-
Materials:
-
N-Fmoc-4-bromo-2-fluoroaniline
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-Fmoc-4-bromo-2-fluoroaniline in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[6]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by precipitation with water and subsequent filtration, or by extraction after dilution with water and an appropriate organic solvent.
-
Tosyl (Ts) Group
a) Protection of 4-Bromo-2-fluoroaniline with Ts-Cl
-
Objective: To form the corresponding sulfonamide.
-
Materials:
-
4-Bromo-2-fluoroaniline
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in DCM and add pyridine (3.0 eq).[3]
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with ammonium chloride solution.
-
Wash the mixture with DCM, combine the organic fractions, and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
b) Deprotection of N-Tosyl-4-bromo-2-fluoroaniline
-
Objective: To cleave the stable sulfonamide bond.
-
Materials:
-
N-Tosyl-4-bromo-2-fluoroaniline
-
Sodium metal
-
Liquid ammonia
-
or HBr in acetic acid
-
-
Procedure (Reductive Cleavage):
-
Dissolve the N-tosyl-4-bromo-2-fluoroaniline in liquid ammonia at -78 °C.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed.[7]
-
Quench the reaction by the addition of ammonium chloride.
-
Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent.
-
Isolate the product from the organic layer.
-
Trifluoroacetyl (TFA) Group
a) Protection of 4-Bromo-2-fluoroaniline
-
Objective: To form the trifluoroacetamide derivative.
-
Materials:
-
4-Bromo-2-fluoroaniline
-
Trifluoroacetic anhydride or Ethyl trifluoroacetate
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in DCM with a base like pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise.
-
Stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Work up by washing with water and brine, then dry and concentrate the organic layer.
-
b) Deprotection of N-Trifluoroacetyl-4-bromo-2-fluoroaniline
-
Objective: To hydrolyze the trifluoroacetamide.
-
Materials:
-
N-Trifluoroacetyl-4-bromo-2-fluoroaniline
-
Potassium carbonate (K₂CO₃) or aqueous ammonia
-
Methanol (MeOH)
-
Water
-
-
Procedure:
-
Dissolve the N-trifluoroacetyl-4-bromo-2-fluoroaniline in a mixture of methanol and water.
-
Add potassium carbonate (2-3 eq).
-
Stir the mixture at room temperature for 1-6 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry and concentrate the organic extracts to obtain the deprotected aniline.
-
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. tdcommons.org [tdcommons.org]
- 9. p-Toluenesulfonamides [organic-chemistry.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Comparative Reactivity Analysis: N-Boc-4-bromo-2-fluoroaniline vs. N-Boc-2,4-dibromoaniline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of two halogenated aniline derivatives, N-Boc-4-bromo-2-fluoroaniline and N-Boc-2,4-dibromoaniline, in widely-used palladium-catalyzed cross-coupling reactions. This analysis is supported by established chemical principles and representative experimental data to inform rational substrate selection.
The key difference in the reactivity of this compound and N-Boc-2,4-dibromoaniline lies in the nature and position of their halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of this step generally follows the trend of bond dissociation energy: C-I > C-Br > C-Cl > C-F.[1][2]
For this compound, the C-Br bond is significantly more susceptible to oxidative addition than the highly stable C-F bond. This differential reactivity allows for selective functionalization at the C-4 position, leaving the fluorine atom untouched under standard cross-coupling conditions.
In contrast, N-Boc-2,4-dibromoaniline possesses two C-Br bonds at the ortho and para positions relative to the N-Boc group. While both are reactive, their relative reactivity can be influenced by both electronic and steric factors. Generally, the C-Br bond at the 4-position (para) is more sterically accessible and electronically favored for oxidative addition compared to the more hindered C-Br bond at the 2-position (ortho).[3] However, selective mono-functionalization can be challenging, and mixtures of mono- and di-substituted products may be obtained depending on the reaction conditions.
Quantitative Data Comparison
The following table summarizes representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions for substrates analogous to this compound and N-Boc-2,4-dibromoaniline. It is important to note that direct comparative studies under identical conditions are limited, and these data are compiled from various sources to illustrate the expected reactivity.
| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromo-2-fluoroaniline derivative | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 80°C, 12h | ~85-95% (at C-Br) | [4] |
| Suzuki-Miyaura | 2,4-Dibromoaniline derivative | Arylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 1,4-Dioxane, 100°C, 18h | Mono-arylated (C4): ~60-75%, Di-arylated: ~15-25% | [5] |
| Buchwald-Hartwig | 4-Bromo-2-fluoroaniline derivative | Amine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100°C, 16h | ~80-90% (at C-Br) | [6] |
| Buchwald-Hartwig | 2,4-Dibromoaniline derivative | Amine | Pd(OAc)₂ / BINAP / Cs₂CO₃ | Toluene, 110°C, 24h | Mono-aminated (C4): ~50-70%, Di-aminated: ~10-20% | [7] |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and coupling partners.
Representative Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add the N-Boc-protected haloaniline (1.0 eq.), the arylboronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water) via syringe.
-
Heating: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (typically 2-24 hours). Reaction progress should be monitored by an appropriate technique such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[8]
Representative Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.4 eq.).
-
Reagent Addition: The N-Boc-protected haloaniline (1.0 eq.) and the amine coupling partner (1.2 eq.) are added, followed by an anhydrous, degassed solvent (e.g., toluene, THF, 1,4-dioxane).
-
Reaction Conditions: The reaction vessel is sealed and heated to the appropriate temperature (typically 80-120 °C) with vigorous stirring for the specified time (12-24 hours). Progress is monitored by LC-MS or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The resulting crude material is purified by flash column chromatography to yield the desired N-arylated product.[1][6]
Visualization of Reactivity and Workflow
The following diagrams illustrate the expected selectivity in cross-coupling reactions and a general experimental workflow.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. scielo.br [scielo.br]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with N-Boc-4-bromo-2-fluoroaniline
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the efficacy of various palladium catalysts in cross-coupling reactions with N-Boc-4-bromo-2-fluoroaniline, a key building block in medicinal chemistry.
The strategic functionalization of this compound via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is a cornerstone of modern synthetic chemistry. The electronic properties of this substrate, characterized by the electron-withdrawing fluorine atom and the bulky N-Boc protecting group, present unique challenges and necessitate careful selection of the catalytic system to achieve high yields and reaction efficiency. This guide summarizes available data on the performance of common palladium catalysts and provides detailed experimental protocols to aid in methodology development.
Comparative Performance of Palladium Catalysts
While a direct head-to-head comparison of a wide range of palladium catalysts for this compound under identical conditions is not extensively documented in publicly available literature, we can infer performance from studies on structurally similar, electron-deficient aryl bromides. The choice of the palladium precursor and, critically, the ancillary ligand, dictates the success of the transformation.
Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are frequently employed to enhance the rate of oxidative addition, a key step in the catalytic cycle, especially for challenging substrates. The following table provides a summary of commonly used palladium catalyst systems and their general applicability to substrates like this compound.
| Palladium Precursor | Ligand | Applicable Reactions | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ | XPhos | Buchwald-Hartwig, Suzuki-Miyaura | High activity for electron-deficient and sterically hindered substrates. | 1 - 3 |
| Pd₂(dba)₃ | SPhos | Buchwald-Hartwig, Suzuki-Miyaura | Excellent for a broad range of substrates, often providing high yields. | 1 - 2 |
| Pd(PPh₃)₄ | PPh₃ | Suzuki-Miyaura, Sonogashira | Readily available and well-established for a variety of couplings. | 2 - 5 |
| PdCl₂(dppf) | dppf | Suzuki-Miyaura | Robust and effective for many cross-coupling reactions, including those with heteroaryl partners. | 2 - 5 |
Experimental Protocols
The following are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions involving this compound. These should serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C bond formation between this compound and a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system.
-
Stir the reaction mixture at a specified temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between this compound and an amine.
Materials:
-
This compound
-
Amine
-
Palladium Precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos or SPhos)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.2-1.5 equiv) to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the generalized catalytic cycle and a typical experimental workflow.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for screening palladium catalysts in cross-coupling reactions.
Caption: A decision tree for initial palladium catalyst selection based on the desired reaction type.
Mass Spectrometry Showdown: Characterizing N-Boc-4-bromo-2-fluoroaniline and Its Alternatives
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the landscape of pharmaceutical and materials science research, the precise characterization of synthesized molecules is paramount. For scientists working with halogenated anilines, key building blocks in many synthetic pathways, understanding their mass spectral behavior is crucial for reaction monitoring and quality control. This guide provides a detailed comparison of the mass spectrometry (MS) analysis of N-Boc-4-bromo-2-fluoroaniline and its relevant alternatives, supported by experimental and predicted data.
At a Glance: Key Molecular Properties
To facilitate a clear comparison, the fundamental molecular properties of this compound and its selected comparators are summarized below. These alternatives include a positional isomer (N-Boc-2-bromo-4-fluoroaniline) and an analog with a different halogen (N-Boc-4-chloro-2-fluoroaniline), as well as their unprotected precursors.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C11H13BrFNO2 | 290.13 |
| 4-bromo-2-fluoroaniline | C6H5BrFN | 190.01 |
| N-Boc-2-bromo-4-fluoroaniline | C11H13BrFNO2 | 290.13 |
| 2-bromo-4-fluoroaniline | C6H5BrFN | 190.01 |
| N-Boc-4-chloro-2-fluoroaniline | C11H13ClFNO2 | 245.68 |
| 4-chloro-2-fluoroaniline | C6H5ClFN | 145.56 |
Decoding the Fragments: A Mass Spectral Comparison
Mass spectrometry provides a molecular fingerprint, offering insights into a compound's structure through its fragmentation pattern. The following tables detail the observed and predicted mass-to-charge ratios (m/z) of key fragments for this compound and its alternatives.
Note: The mass spectral data for the N-Boc protected compounds are predicted based on established fragmentation patterns for N-Boc protected amines and halogenated aromatic compounds. The data for the unprotected aniline precursors are based on experimental findings.
Target Compound: this compound
| Fragment Ion | Predicted m/z | Interpretation |
| [M]+• | 289/291 | Molecular ion peak, showing the characteristic bromine isotopic pattern (approximately 1:1 ratio for 79Br and 81Br). |
| [M-56]+• | 233/235 | Loss of isobutylene (C4H8) from the Boc group. |
| [M-100]+• | 189/191 | Loss of the entire Boc group (C5H8O2). This fragment corresponds to the molecular ion of 4-bromo-2-fluoroaniline. |
| [C4H9]+ | 57 | tert-Butyl cation from the Boc group. |
Alternative 1: N-Boc-2-bromo-4-fluoroaniline (Positional Isomer)
| Fragment Ion | Predicted m/z | Interpretation |
| [M]+• | 289/291 | Molecular ion peak with the bromine isotopic signature. |
| [M-56]+• | 233/235 | Loss of isobutylene from the Boc group. |
| [M-100]+• | 189/191 | Loss of the Boc group, corresponding to the molecular ion of 2-bromo-4-fluoroaniline. |
| [C4H9]+ | 57 | tert-Butyl cation. |
Alternative 2: N-Boc-4-chloro-2-fluoroaniline (Halogen Analog)
| Fragment Ion | Predicted m/z | Interpretation |
| [M]+• | 245/247 | Molecular ion peak, exhibiting the chlorine isotopic pattern (approximately 3:1 ratio for 35Cl and 37Cl). |
| [M-56]+• | 189/191 | Loss of isobutylene from the Boc group. |
| [M-100]+• | 145/147 | Loss of the Boc group, corresponding to the molecular ion of 4-chloro-2-fluoroaniline. |
| [C4H9]+ | 57 | tert-Butyl cation. |
Unveiling the Precursors: Experimental Mass Spectra
The mass spectra of the unprotected aniline precursors provide a foundational understanding of the fragmentation of the core aromatic structure.
4-bromo-2-fluoroaniline
| Ion Abundance | m/z | Interpretation |
| High | 189/191 | Molecular ion peak ([M]+•) with the characteristic bromine isotopic pattern. |
| Moderate | 110 | Loss of Br radical. |
| Low | 83 | Further fragmentation of the aromatic ring. |
2-bromo-4-fluoroaniline
| Ion Abundance | m/z | Interpretation |
| High | 189/191 | Molecular ion peak ([M]+•) with the bromine isotopic pattern.[1] |
| Moderate | 102 | Loss of Br radical and subsequent rearrangement.[1] |
4-chloro-2-fluoroaniline
| Ion Abundance | m/z | Interpretation |
| High | 145/147 | Molecular ion peak ([M]+•) with the characteristic chlorine isotopic pattern. |
| Moderate | 110 | Loss of Cl radical. |
Behind the Data: Experimental Protocols
To ensure reproducibility and accurate comparison, the following generalized experimental protocols for mass spectrometry analysis are provided.
Sample Preparation
-
Dissolution: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a suitable volatile solvent such as methanol, acetonitrile, or ethyl acetate.
-
Dilution: For Electrospray Ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. For Electron Ionization (EI), further dilution may be necessary depending on the instrument's sensitivity.
-
Acidification (for ESI): To promote protonation and enhance signal in positive ion mode, a small amount of an acid, such as 0.1% formic acid, can be added to the final solution.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements. The instrument can be coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system for sample introduction and separation.
-
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules like N-Boc protected anilines. It typically yields the protonated molecule [M+H]+.
-
Electron Ionization (EI): This is a higher-energy ionization technique that leads to more extensive fragmentation. It is well-suited for the analysis of the more volatile and robust unprotected anilines.
-
-
Mass Analyzer: The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their daughter products.
Visualizing the Process and Logic
To better illustrate the experimental and logical workflows, the following diagrams are provided.
Caption: A generalized workflow for the mass spectrometry analysis of aniline derivatives.
Caption: Predicted fragmentation pathways for this compound in mass spectrometry.
This guide provides a foundational comparison for the mass spectrometric analysis of this compound and its analogs. For researchers, a thorough understanding of these fragmentation patterns is essential for confident structural elucidation and the advancement of their synthetic and developmental projects.
References
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Moving Beyond N-Boc-4-bromo-2-fluoroaniline
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the choice of coupling partners is paramount to achieving high yields, purity, and functional group tolerance. While N-Boc-4-bromo-2-fluoroaniline serves as a valuable building block, a range of alternative reagents can offer advantages in stability, reactivity, and synthetic versatility. This guide provides an objective comparison of these alternatives, focusing on Suzuki-Miyaura and Stille cross-coupling reactions, and is supported by experimental data and detailed methodologies to inform your synthetic strategy.
Executive Summary: Comparison of Key Biaryl Synthesis Strategies
The primary alternatives to using this compound as an electrophile in cross-coupling reactions involve transforming the bromo-aniline into a nucleophilic coupling partner. The most common strategies involve the synthesis of corresponding boronic acids, their more stable derivatives (trifluoroborates and MIDA boronates) for Suzuki-Miyaura coupling, or organostannanes for Stille coupling. Each approach presents a unique set of advantages and disadvantages in terms of stability, reactivity, and handling.
Alternative Reagents: A Head-to-Head Comparison
The main alternatives to this compound are its derivatives where the bromine atom is replaced by a functional group suitable for cross-coupling, turning the molecule into the nucleophilic partner in the reaction.
-
Boronic Acids : Direct replacements for the aryl halide, these reagents are highly effective in Suzuki-Miyaura couplings. However, they can be unstable and prone to protodeboronation.
-
Potassium Organotrifluoroborates : These crystalline salts offer enhanced stability compared to boronic acids, are easier to handle, and are less susceptible to protodeboronation.[1] They typically require an in-situ hydrolysis step to generate the active boronic acid species.
-
MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography.[2] They offer a slow-release of the boronic acid under basic aqueous conditions, which can be beneficial for sensitive substrates.[3]
-
Organostannanes (for Stille Coupling) : Organotin reagents are known for their high functional group tolerance and are not sensitive to moisture or oxygen.[4] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[5]
Performance Data: Suzuki-Miyaura vs. Stille Coupling
While direct comparative data for this compound and its derivatives under identical conditions is limited, we can infer performance from studies on structurally similar haloanilines. The Suzuki-Miyaura coupling is generally preferred due to the low toxicity of boron reagents and byproducts.[5]
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Anilines
| Aryl Halide/Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ (aq) | DMF | 80 | 1 | 98 |
| 2-Bromoaniline (unprotected) | Phenylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 18 | 91 |
| 4-Iodo-2-fluoroaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| N-Boc-4-aminophenylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
Table 2: Representative Yields for Stille Coupling of Aryl Halides
| Aryl Halide | Organostannane | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 91 |
| 4-Bromo-N,N-dimethylaniline | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | THF | 65 | 24 | 88 |
| 1-Bromo-4-nitrobenzene | Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 100 | 4 | 92 |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-fluorophenylboronic Acid from 4-Bromo-2-fluoroaniline
This protocol describes the conversion of the starting material into its corresponding boronic acid, a key alternative reagent.
Materials:
-
4-Bromo-2-fluoroaniline
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Triisopropyl borate
-
0.1 N HCl
Procedure:
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in dry THF under a nitrogen atmosphere in a three-necked round-bottomed flask equipped with a stirring bar.
-
Cool the reaction mixture to 0°C.
-
Add n-BuLi (2.2 eq) dropwise over 2.5 hours, maintaining the temperature at 0°C. The reaction mixture will change color.
-
Add TMSCl (2.2 eq) dropwise over 1.5 hours at 0°C to protect the amine group.
-
Cool the mixture to -78°C and add a further equivalent of n-BuLi (1.1 eq) dropwise.
-
After stirring for 1 hour at -78°C, add triisopropyl borate (2.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 0.1 N HCl.
-
Extract the aqueous layer with ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by precipitation from pentane at 0°C.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Boc-Protected Aminophenylboronic Acid with an Aryl Bromide
Materials:
-
Boc-protected aminophenylboronic acid (e.g., N-Boc-4-amino-3-fluorophenylboronic acid) (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, combine the Boc-protected aminophenylboronic acid, aryl bromide, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typical reaction time is 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Stille Coupling of an Aryl Bromide with an Organostannane
Materials:
-
Aryl bromide (e.g., this compound) (1.0 eq)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the organostannane.
-
Heat the reaction mixture to 110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether.
-
Wash with an aqueous KF solution to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflow for biaryl synthesis via Suzuki-Miyaura and Stille cross-coupling reactions.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Caption: General workflow for Stille cross-coupling.
Conclusion
The choice of reagent for biaryl synthesis extends beyond the readily available this compound. By converting this starting material into its corresponding boronic acid, trifluoroborate, or MIDA boronate, researchers can access the versatile and highly efficient Suzuki-Miyaura coupling pathway. While Stille coupling with organostannanes offers excellent functional group tolerance, the toxicity of tin reagents is a major consideration. For applications demanding high stability and ease of handling, potassium organotrifluoroborates and MIDA boronates represent superior alternatives to traditional boronic acids. The selection of the optimal reagent and methodology will ultimately depend on the specific synthetic target, desired functional group compatibility, and operational considerations such as scale and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. New polyfluorinated organotin reagents. Stereoselective synthesis of (Z)-alpha-fluoro-beta-trifluoromethylvinylstannanes [pubmed.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille Coupling [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of N-Boc-4-bromo-2-fluoroaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of N-Boc-4-bromo-2-fluoroaniline, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a halogenated aromatic compound that requires careful management as hazardous waste. The following procedures are based on established safety protocols for handling such materials.
Hazard Identification and Safety Data
Prior to handling, it is essential to be familiar with the hazards associated with this compound. This information is summarized from its Safety Data Sheet (SDS).
| Hazard Category | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[2] |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Chemical safety goggles or a face shield
-
Chemically resistant gloves (e.g., nitrile)
-
A laboratory coat
-
Use of a chemical fume hood to avoid inhalation of dust or vapors.[1][3]
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][4]
-
Do not mix this compound waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[5]
-
Solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., rinsates from glassware) should be collected in separate, compatible containers.
2. Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."[3]
-
Clearly indicate the full chemical name: "this compound."
-
Maintain a log of the approximate amount of waste added to the container.
3. Collection of Waste:
-
Solid Waste: Collect any solid this compound waste, including residual amounts in original containers and contaminated disposable materials (e.g., gloves, weighing paper), in a designated, sealable container.
-
Liquid Waste (Rinsate): When cleaning glassware that has come into contact with this compound, rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).[3] Collect this rinsate in the designated "Halogenated Organic Waste" container.[3] Do not rinse directly into the sink.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]
-
Ensure the container is kept closed except when adding waste.[5]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Follow all institutional procedures for waste handover, including any required documentation.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[1]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling N-Boc-4-bromo-2-fluoroaniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N-Boc-4-bromo-2-fluoroaniline. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Safety Data Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information.
| Hazard Classification | GHS Hazard Statements |
| Acute Toxicity | Harmful if swallowed (Category 4), Toxic in contact with skin (Category 3), Toxic if inhaled (Category 3).[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2).[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation (single exposure, Category 3) and may cause damage to organs through prolonged or repeated exposure (Category 2).[1][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] |
Personal Protective Equipment (PPE)
To minimize exposure risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield are essential to protect against splashes.[4][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[4][6][7] Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[6] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | All work with this compound must be performed in a certified chemical fume hood or a glove box to ensure adequate ventilation.[6][8] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Experimental Protocol: Safe Handling and Storage
Adherence to the following procedural steps is critical for the safe handling and storage of this compound.
1. Engineering Controls:
-
All weighing and handling of the solid compound should be conducted within a chemical fume hood with sufficient airflow.[6]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
2. Handling:
-
Do not breathe dust, fumes, or vapors.[2]
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[1][6]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Protect from moisture and light.[6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][6]
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions:
| Incident | First Aid and Spill Management Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][6] |
| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][3][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6][9] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8] For large spills, evacuate the area and contact the institution's environmental health and safety department.[6] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams.[1]
2. Container Disposal:
-
Empty containers should be handled as hazardous waste and should not be reused.[1]
3. Regulatory Compliance:
-
All waste disposal must be conducted in accordance with local, state, and federal environmental regulations.[1][10] Contact your institution's environmental health and safety office for specific guidance on hazardous waste disposal procedures.
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. hsa.ie [hsa.ie]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 8. peptide.com [peptide.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
